3-(Piperidin-2-yl)benzamide
Description
Properties
IUPAC Name |
3-piperidin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJKBSLXWOAIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the In Vitro Mechanism of Action of Benzamide-Based PARP Inhibitors
This guide provides a detailed exploration of the in vitro mechanism of action for benzamide-based inhibitors of Poly(ADP-ribose) Polymerase (PARP), a critical enzyme family in DNA damage repair. While the specific molecule "3-(Piperidin-2-yl)benzamide" is not extensively characterized in publicly available literature, its core structure is representative of a broader class of compounds that target PARP. A prominent and well-studied example from this class is Veliparib (ABT-888), an orally bioavailable inhibitor of PARP-1 and PARP-2.[1][2] This guide will leverage the established knowledge of Veliparib and other PARP inhibitors (PARPi) to provide a comprehensive framework for understanding the in vitro pharmacology of this important class of therapeutic agents.
The piperidine motif is a highly privileged scaffold in medicinal chemistry, known for enhancing druggability by improving metabolic stability and pharmacokinetic properties.[3] Similarly, the benzamide group is a common feature in a multitude of pharmacologically active agents, including those targeting histone deacetylases (HDACs) and various receptors.[4][5] The combination of these two moieties in the context of PARP inhibition has led to significant advances in oncology.
The Central Role of PARP in DNA Repair and the Principle of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial players in the cellular response to DNA damage. They act as DNA damage sensors, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[6] Upon binding to damaged DNA, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[6] These PAR chains serve as a scaffold to recruit other DNA repair proteins to the site of damage.[7]
PARP inhibitors exert their therapeutic effect through a dual mechanism of action:
-
Catalytic Inhibition: PARP inhibitors competitively bind to the NAD+ binding site of the PARP enzyme, preventing the synthesis of PAR chains. This blocks the recruitment of DNA repair machinery to the site of single-strand breaks.[6]
-
PARP Trapping: This is a key and often more cytotoxic mechanism of action. By binding to the active site, PARP inhibitors "trap" the PARP protein on the DNA at the site of the break.[6][8] This trapped PARP-DNA complex is a significant physical obstruction that stalls replication forks during DNA replication, leading to the formation of more cytotoxic double-strand breaks (DSBs).[8][9]
The therapeutic efficacy of PARP inhibitors is most pronounced in cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing double-strand breaks. This concept is known as synthetic lethality . In cells with mutations in genes like BRCA1 or BRCA2, which are essential for HR, the double-strand breaks generated by PARP trapping cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[8][10]
Figure 2: Workflow for the In-Cell Western Assay for PARP Activity.
Assays to Measure PARP Trapping
These assays are crucial for determining the extent to which a compound traps PARP on DNA, which is a key driver of its cytotoxicity.
Principle: This assay quantifies the amount of PARP-1 that remains associated with chromatin after cellular fractionation.
Detailed Protocol: Chromatin Fractionation and Western Blot for PARP Trapping
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at various concentrations for a defined period (e.g., 4-24 hours).
-
Harvest the cells and lyse them in a hypotonic buffer to isolate the nuclei.
-
Separate the cytoplasmic and nuclear fractions by centrifugation.
-
-
Chromatin Fractionation:
-
Lyse the nuclei to release the soluble nuclear proteins.
-
The remaining pellet contains the chromatin-bound proteins.
-
Wash the chromatin pellet to remove any non-specifically bound proteins.
-
Solubilize the chromatin-bound proteins in a suitable buffer.
-
-
Western Blotting:
-
Quantify the protein concentration in both the soluble nuclear and chromatin-bound fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP-1.
-
Use an antibody against a known chromatin-bound protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for PARP-1 and the loading control.
-
Calculate the ratio of chromatin-bound PARP-1 to the loading control.
-
Compare the amount of trapped PARP-1 across different compound concentrations.
-
| Parameter | Description | Observation for Potent PARP Trappers |
| Chromatin-bound PARP-1 | The amount of PARP-1 associated with the chromatin fraction. | Dose-dependent increase in chromatin-bound PARP-1. |
Cellular Viability and Synthetic Lethality Assays
These assays determine the cytotoxic effect of the compound, particularly in the context of synthetic lethality.
Principle: This involves comparing the cytotoxicity of the compound in a pair of isogenic cell lines, one of which is proficient in homologous recombination (HR-proficient) and the other is deficient (HR-deficient, e.g., BRCA1/2 knockout).
Detailed Protocol: Comparative Cell Viability Assay
-
Cell Culture:
-
Culture both the HR-proficient and HR-deficient cell lines under standard conditions.
-
Seed the cells in 96-well plates.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for a prolonged period (e.g., 72-120 hours) to allow for multiple cell divisions.
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or by staining with a fluorescent live/dead cell stain and imaging.
-
-
Data Analysis:
-
Normalize the viability data to vehicle-treated controls.
-
Plot the percentage of viable cells against the logarithm of the compound concentration for each cell line.
-
Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
A significantly lower GI50 in the HR-deficient cell line compared to the HR-proficient cell line indicates a synthetic lethal interaction.
-
| Cell Line | Expected GI50 | Interpretation |
| HR-Proficient | High µM to mM | Low cytotoxicity in cells with intact DNA repair. |
| HR-Deficient (e.g., BRCA1-/-) | Low to mid nM | High cytotoxicity due to synthetic lethality. |
Concluding Remarks
The in vitro characterization of benzamide-based PARP inhibitors, such as analogs of this compound, requires a multi-faceted approach. By systematically evaluating their impact on enzymatic activity, cellular PARylation, PARP trapping, and differential cytotoxicity in genetically defined cell lines, researchers can build a comprehensive profile of a compound's mechanism of action. This detailed understanding is crucial for the rational design and development of next-generation PARP inhibitors with improved potency, selectivity, and therapeutic potential. The interplay between catalytic inhibition and PARP trapping is a key determinant of the biological activity of these compounds, with the latter often being the primary driver of their efficacy in HR-deficient cancers.
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In silico modeling of 3-(Piperidin-2-yl)benzamide binding sites
Causality: This pharmacophore model serves as a powerful 3D query for virtual screening of large compound libraries to find novel scaffolds that match the essential binding features, but have different chemical backbones. [20][21]
Conclusion and Forward Outlook
The insights generated from this computational cascade are not an end in themselves. They are hypotheses that provide a powerful rationale for the next phase of drug discovery: guiding medicinal chemistry efforts for lead optimization, prioritizing compounds for synthesis and in vitro screening, and ultimately accelerating the path toward novel therapeutics.
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Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]
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Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. [Link]
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The Emergence of 3-(Piperidin-2-yl)benzamide: A Novel Scaffold for Potent PARP Inhibition
A Technical Guide for Drug Discovery Professionals
Abstract
The strategic targeting of Poly(ADP-ribose) polymerase (PARP) enzymes, central players in the DNA damage response (DDR), has revolutionized treatment paradigms for cancers harboring DNA repair deficiencies. The principle of synthetic lethality, particularly in BRCA1/2-mutated tumors, has driven the clinical success of several PARP inhibitors.[1][2][3][4] This guide delves into the discovery and rationale behind the emergence of a promising new chemical entity: the 3-(Piperidin-2-yl)benzamide scaffold. We will explore the scientific impetus for moving beyond first-generation inhibitors, the intricate structure-activity relationships that confer potency and selectivity, the mechanistic underpinnings of its interaction with the PARP active site, and the robust experimental methodologies required for its validation. This document serves as a technical resource for researchers and drug development professionals navigating the competitive landscape of targeted oncology.
The Rationale for Novel PARP Inhibitor Scaffolds
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that senses single-strand DNA breaks (SSBs).[3] Upon detecting damage, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, creating a negatively charged scaffold that recruits the machinery for base excision repair (BER).[3]
In cancer cells with homologous recombination (HR) deficiency, such as those with BRCA1 or BRCA2 mutations, the repair of double-strand breaks (DSBs) is compromised. When SSBs are not repaired due to PARP inhibition, they accumulate and degenerate into DSBs during DNA replication. The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic instability and ultimately, cell death—a concept known as synthetic lethality.[3][4][5]
While early PARP inhibitors validated this therapeutic strategy, the field requires novel chemical scaffolds to overcome limitations such as off-target effects, acquired resistance, and suboptimal pharmacokinetic properties. The exploration of diverse chemical matter, such as the piperidine-containing benzamides, is crucial for developing next-generation inhibitors with improved therapeutic indices.
Figure 1: The Principle of Synthetic Lethality with PARP Inhibition.
Discovery of Piperidine-Containing Benzamides as a Core Scaffold
The journey toward the this compound scaffold can be understood through the well-documented discovery of related structures, such as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827, Niraparib).[6] The development of these molecules showcased the power of iterative medicinal chemistry to optimize a novel chemical series for high potency and favorable drug-like properties.
The initial design strategy often involves identifying a core that mimics the nicotinamide ribose moiety of the natural PARP substrate, NAD+. The benzamide portion of the scaffold serves this purpose, anchoring the inhibitor in the nicotinamide-binding pocket of the enzyme. The key innovation was the introduction of a piperidine ring, which provides a versatile handle for several critical functions:
-
Exploring Chemical Space: The piperidine ring offers multiple points for substitution, allowing chemists to fine-tune the molecule's properties.
-
Improving Physicochemical Properties: The basic nitrogen of the piperidine can be protonated at physiological pH, often leading to improved aqueous solubility, a common challenge in drug development.
-
Establishing Key Interactions: The piperidine group can form additional hydrogen bonds or van der Waals interactions with amino acid residues in the PARP active site, enhancing binding affinity.
The optimization process that led to potent leads like MK-4827 involved systematically modifying the core structure to improve enzymatic and cellular activity while addressing metabolic liabilities.[6] This work provided a foundational understanding that piperidine-containing structures are a highly promising class of PARP inhibitors.
Structure-Activity Relationship (SAR) Analysis
The potency of the this compound scaffold is highly dependent on the nature and position of substituents on both the benzamide and piperidine rings. The following table summarizes key SAR insights derived from the optimization of related piperidine-containing PARP inhibitors.
| Compound/Analog Series | Modification | PARP1 IC50 (nM) | Cellular Potency EC50 (nM) | Rationale and Insights |
| Lead Benzamide | Core scaffold identification | >1000 | >1000 | The unsubstituted benzamide serves as a weak anchor, mimicking the nicotinamide of NAD+. |
| Piperidine Introduction | Addition of an unsubstituted piperidine ring | ~100-500 | ~200-800 | The piperidine ring provides a vector into the solvent-exposed region and improves solubility, but lacks specific potent interactions. |
| MK-4827 (Niraparib) | (S)-piperidin-3-yl connected to an indazole carboxamide | 3.8 (PARP1), 2.1 (PARP2) | 4 | The specific stereochemistry and connection to a larger aromatic system create optimal interactions in the active site, leading to high potency.[6] |
| Analog Series A | Substitution on the piperidine nitrogen (e.g., propyl group) | 8 (Kᵢ) | 3 | Alkyl groups on the piperidine nitrogen can enhance van der Waals interactions and modulate pharmacokinetic properties.[7] |
| Analog Series B | Substitution on the benzamide ring (e.g., fluorine) | Variable | Variable | Halogen substitutions on the aromatic rings can modulate electronic properties and membrane permeability, impacting both enzyme and cell potency.[8] |
| Analog Series C | 4,4-difluorocyclohexyl group on piperidine nitrogen | 4.3 (PARP1), 1.58 (PARP2) | Not specified | This modification was found to yield potent PARP1/2 inhibition and good metabolic stability, highlighting the value of exploring larger, conformationally constrained groups on the piperidine.[7] |
Data synthesized from multiple sources for illustrative purposes.[6][7][8]
Mechanism of Action and Structural Basis of Inhibition
The this compound scaffold functions as a competitive inhibitor by occupying the nicotinamide-binding site of the PARP enzyme. X-ray crystallography is the definitive method for elucidating the precise binding mode and provides the structural rationale for the observed SAR.[9][10][11]
The key interactions are:
-
Pharmacophore Mimicry: The primary carboxamide group of the benzamide ring forms critical hydrogen bonds with the backbone of Glycine and Serine residues in the active site, mimicking the interactions of the native substrate, nicotinamide.
-
Hydrophobic Interactions: The benzene ring of the scaffold engages in π-π stacking interactions with a key Tyrosine residue, further anchoring the inhibitor.
-
Piperidine Interactions: The piperidine ring extends towards the "adenine-ribose" binding pocket. The nitrogen atom and specific substituents can form additional hydrogen bonds or hydrophobic interactions with residues in this region, contributing significantly to the inhibitor's high affinity and selectivity.
Figure 2: Key Inhibitor Interactions in the PARP Active Site.
Experimental Protocols for Scaffold Validation
Validating a novel PARP inhibitor scaffold requires a multi-tiered approach, moving from biochemical assays to cell-based systems.
Workflow for Inhibitor Characterization
The logical progression of experiments is crucial for efficient drug discovery. The workflow ensures that only compounds with demonstrated biochemical potency and cellular activity advance to more complex and resource-intensive models.
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Strategic Evaluation of Novel Benzamides: A Technical Guide to Preliminary Cytotoxicity Screening
Strategic Overview: The Benzamide Pharmacophore
Benzamides represent a privileged structural motif in oncology, serving as the scaffold for approved therapeutics like Entinostat (HDAC inhibitor) and Bendamustine (alkylating agent). In the preliminary screening phase, the objective is not merely to kill cells but to identify structure-activity relationships (SAR) that correlate specific benzamide substitutions with potency and selectivity.
Novel benzamides typically exert cytotoxicity through one of three primary mechanisms:
-
Epigenetic Modulation: Inhibition of Histone Deacetylases (HDACs), leading to hyperacetylation and transcriptional reactivation of tumor suppressors.
-
Mitotic Arrest: Inhibition of tubulin polymerization, causing G2/M phase arrest.[1]
-
DNA Damage Response: Inhibition of PARP enzymes, preventing DNA repair in BRCA-deficient cells.
This guide outlines a rigorous, self-validating workflow to screen these compounds, mitigating common pitfalls such as solubility-driven precipitation and metabolic assay interference.
Phase 1: Compound Management & Solubility Optimization
The Challenge: Benzamides are characteristically lipophilic. Poor solubility in aqueous media is the primary cause of "false negatives" in screening. If the compound precipitates upon addition to the cell culture media, the effective concentration is unknown.
Protocol: The "Step-Down" Solubilization
Do not add DMSO stock directly to the cell well. This causes local protein precipitation (shock) at the point of contact.
-
Master Stock: Dissolve neat benzamide powder in 100% anhydrous DMSO to reach 10 mM . Vortex for 30 seconds. Inspect for turbidity.
-
Intermediate Dilution: Create a 10x working solution in culture media without serum (serum proteins can bind non-specifically).
-
Example: To test at 10 µM final, prepare 100 µM in serum-free media (1% DMSO final).
-
-
Final Addition: Add the intermediate solution to the cell plate (containing 10% FBS media).
-
Result: Final assay concentration is 10 µM with 0.1% DMSO .
-
Critical Constraint: The final DMSO concentration must remain < 0.5% (ideally < 0.1%) to prevent solvent toxicity from masking the benzamide effect.
Phase 2: Assay Selection (Metabolic vs. ATP)
While the MTT assay is the historical standard, it relies on mitochondrial reductase activity. Since some benzamides (e.g., HDAC inhibitors) can alter mitochondrial respiration before cell death, MTT can yield misleading "cytostatic" data.
Recommendation:
-
Primary Screen: CellTiter-Glo® (ATP Quantification) . It is more sensitive, less prone to chemical interference, and lytic (eliminating specific uptake issues).
-
Secondary Screen: SRB (Sulforhodamine B) . Measures total protein mass. Essential for distinguishing true cytotoxicity from metabolic dormancy.
Comparative Data: Assay Suitability for Benzamides
| Feature | MTT / MTS (Tetrazolium) | CellTiter-Glo (ATP) | SRB (Protein Stain) |
| Readout | Metabolic Activity (Absorbance) | Cell Viability (Luminescence) | Biomass (Absorbance) |
| Sensitivity | Moderate | High (10-50 cells/well) | Moderate |
| Benzamide Risk | High: Metabolic inhibitors skew results | Low: Direct viability correlate | Low: Stable endpoint |
| Throughput | Low (Solubilization step required) | High (Add-and-read) | Moderate (Wash steps) |
| Cost | Low | High | Very Low |
Phase 3: The Screening Workflow
The following diagram illustrates the logical flow from compound preparation to data acquisition, incorporating quality control checkpoints (Z-Factor).
Figure 1: Standardized High-Throughput Screening (HTS) workflow for benzamide cytotoxicity profiling.
Phase 4: Experimental Protocol (ATP-Based)
Objective: Determine the IC50 of Benzamide-X in MCF-7 (Breast) and HepG2 (Liver) cell lines.
Materials:
-
96-well white-walled plates (for luminescence).
-
CellTiter-Glo Reagent.
-
Positive Control: Doxorubicin (1 µM).
-
Negative Control: 0.1% DMSO in media.
Step-by-Step Methodology:
-
Seeding: Plate 3,000–5,000 cells/well in 90 µL of media.
-
Scientific Insight: Avoid the outer 36 wells ("edge effect") if possible, filling them with PBS to act as a thermal/humidity buffer. Evaporation in edge wells concentrates the drug, artificially inflating toxicity.
-
-
Attachment: Incubate for 24 hours at 37°C / 5% CO2.
-
Treatment: Add 10 µL of 10x concentrated benzamide dilutions.
-
Test range: 8 points, 3-fold serial dilutions (e.g., 100 µM down to 0.04 µM).
-
Replicates: Triplicate (n=3) per concentration.
-
-
Incubation: Incubate for 72 hours. Benzamides acting on epigenetics (HDACi) are slow-acting; 24h is insufficient to observe phenotypic changes.
-
Readout:
-
Equilibrate plate to Room Temp (20 mins).
-
Add 100 µL CellTiter-Glo reagent.
-
Orbitally shake for 2 mins (lyses cells).
-
Read Luminescence (Integration time: 1.0 sec).
-
Phase 5: Data Analysis & Mechanistic Validation
Statistical Validation (The Z-Factor)
Before calculating IC50, validate the assay quality using the Z-factor (
- : Standard Deviation[2]
- : Mean signal
-
Requirement: A value 0.5 ≤ Z' ≤ 1.0 confirms the assay is robust enough for screening [3].
Mechanistic Hypothesis Testing
Once cytotoxicity is confirmed, you must validate how the benzamide kills the cell. The following diagram maps the potential pathways based on the benzamide target.
Figure 2: Divergent mechanisms of action for benzamide derivatives leading to apoptosis.
Validation Experiment: To confirm the pathway, perform a Western Blot on the treated lysate:
-
Marker for HDAC Inhibition: Increase in Acetylated Histone H3 (Ac-H3) .
-
Marker for Apoptosis: Presence of Cleaved PARP .
References
-
National Cancer Institute (NCI). (2025).[3] NCI-60 Human Tumor Cell Lines Screen Protocol. Developmental Therapeutics Program. [Link]
-
Mosmann, T. (1983).[4] Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
Methodological & Application
Application Note: Evaluation of 3-(Piperidin-2-yl)benzamide in BRCA-Mutant Cancer Models
Executive Summary & Biological Rationale
This application note details the experimental validation of 3-(Piperidin-2-yl)benzamide , a small-molecule poly(ADP-ribose) polymerase (PARP) inhibitor, within the context of BRCA-deficient malignancies.
The benzamide pharmacophore mimics nicotinamide, allowing the molecule to compete with NAD+ for the catalytic domain of PARP1/2 enzymes. In BRCA-mutant cells (Homologous Recombination [HR] deficient), PARP inhibition leads to the accumulation of single-strand breaks (SSBs), which convert to toxic double-strand breaks (DSBs) during replication. This triggers "synthetic lethality," as the cells lack the HR pathway required for error-free repair.
Key Applications:
-
IC50 Determination: Quantifying potency in isogenic BRCA-proficient vs. deficient cell lines.
-
Target Engagement: Verifying inhibition of PARylation.
-
Mechanism of Action: Assessing PARP-DNA trapping capabilities (a key driver of cytotoxicity distinct from catalytic inhibition).
Compound Profile & Handling
Compound: this compound Chemical Class: Nicotinamide mimetic / PARP Inhibitor Molecular Weight: ~204.27 g/mol (Free base)[1]
| Parameter | Specification | Notes |
| Solubility | DMSO (up to 100 mM) | Poorly soluble in water. Avoid freeze-thaw cycles. |
| Storage | -20°C (Desiccated) | Hygroscopic. Warm to RT before opening. |
| Vehicle Control | DMSO | Final concentration in culture should not exceed 0.1%. |
| Positive Control | Olaparib or Talazoparib | Use established PARPi for benchmarking potency. |
Experimental Workflow: Synthetic Lethality
The following diagram illustrates the mechanistic logic and the experimental decision tree for evaluating this compound.
Caption: Mechanism of this compound inducing synthetic lethality in BRCA-deficient cells via PARP trapping and replication fork collapse.
Protocol A: Clonogenic Survival Assay (Gold Standard)
This assay measures the reproductive integrity of cells and is the definitive test for synthetic lethality.
Materials
-
Cell Lines:
-
Test: MDA-MB-436 (BRCA1 mut) or DLD-1 BRCA2-/-.
-
Control: MDA-MB-231 (BRCA WT) or DLD-1 WT.
-
-
Reagent: Crystal Violet stain (0.5% in 20% methanol).
-
Plates: 6-well tissue culture plates.
Step-by-Step Methodology
-
Seeding: Trypsinize cells and create a single-cell suspension. Seed cells at low density (500–1,000 cells/well) into 6-well plates.
-
Critical: Ensure single-cell dispersion to avoid clumping which invalidates colony counting.
-
-
Attachment: Allow cells to attach for 12–24 hours at 37°C.
-
Treatment: Prepare serial dilutions of this compound in media (Range: 1 nM to 10 µM).
-
Add 2 mL of drug-containing media to respective wells.
-
Include a DMSO-only control and an Olaparib (1 µM) positive control.
-
-
Incubation: Incubate for 10–14 days. Refresh media with drug every 3–4 days if the compound is unstable (benzamides are generally stable, but refreshing ensures constant pressure).
-
Fixation & Staining:
-
Aspirate media and wash with PBS.
-
Fix/Stain with Crystal Violet solution for 20 minutes at RT.
-
Rinse gently with water and air dry.
-
-
Analysis: Count colonies (>50 cells). Calculate Surviving Fraction (SF).
Protocol B: PARP Trapping Assay (Chromatin Fractionation)
Catalytic inhibition alone does not correlate perfectly with cytotoxicity. The ability of the benzamide to trap PARP onto DNA is a more potent driver of cell death. This protocol isolates chromatin-bound PARP.
Materials
-
Lysis Buffer A (Soluble): 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100, Protease Inhibitors.
-
Lysis Buffer B (Chromatin): 3 mM EDTA, 0.2 mM EGTA, Protease Inhibitors.
-
Reagents: MMS (Methyl methanesulfonate) to induce DNA damage (0.01%).
Step-by-Step Methodology
-
Treatment: Treat cells with this compound (1 µM and 10 µM) for 4 hours.
-
Induction: Add 0.01% MMS for the final 30 minutes to stimulate PARP recruitment to DNA.
-
-
Harvest: Trypsinize and wash cells with ice-cold PBS.
-
Soluble Fraction Extraction:
-
Resuspend pellet in Buffer A . Incubate on ice for 5–8 mins.
-
Centrifuge at 1,300 x g for 5 mins at 4°C.
-
Supernatant = Cytosolic/Nucleosolic proteins (S1). Save this.
-
-
Chromatin Fraction Extraction:
-
Wash the pellet once with Buffer A to remove cytosolic contaminants.
-
Resuspend the nuclei pellet in Buffer B . Incubate on ice for 30 mins.
-
Sonicate briefly (10 sec, low amplitude) to shear DNA and solubilize chromatin-bound proteins.
-
Centrifuge at 10,000 x g for 5 mins.
-
Supernatant = Chromatin-bound proteins (P1).
-
-
Western Blotting:
-
Load equal amounts of S1 and P1 fractions.
-
Probe for PARP1 .
-
Result: A potent trapper will show increased PARP1 signal in the P1 (Chromatin) fraction compared to DMSO control.
-
Data Presentation & Analysis
Expected Results Table
| Assay | Readout | BRCA-Mutant Response | BRCA-WT Response | Interpretation |
| Clonogenic | IC50 (Survival) | Low (e.g., < 100 nM) | High (e.g., > 1 µM) | Validates synthetic lethality. |
| Western Blot | PARylation (PAR) | Absent/Reduced | Absent/Reduced | Confirms catalytic inhibition. |
| Trapping | Chromatin-PARP1 | High Intensity | High Intensity | Confirms trapping mechanism (independent of BRCA status). |
Analytical Workflow Diagram
Caption: Workflow for quantitative analysis of clonogenic survival data.
References
-
Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature, 434(7035), 917–921.
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599.
-
Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913–917.
-
Pommier, Y., et al. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17.
Sources
Application Note: Preclinical Evaluation of 3-(Piperidin-2-yl)benzamide Efficacy
Introduction & Compound Profile
3-(Piperidin-2-yl)benzamide represents a potent scaffold in the class of Poly (ADP-ribose) polymerase (PARP) inhibitors. Structurally characterized by a benzamide pharmacophore (mimicking nicotinamide at the PARP active site) fused with a piperidine ring (enhancing solubility and bioavailability), this compound functions primarily by inhibiting PARP-1 and PARP-2 enzymes.
Mechanism of Action
The efficacy of this compound is evaluated through two distinct therapeutic modalities:
-
Synthetic Lethality (Oncology): In BRCA-deficient cells, the compound traps PARP enzymes on single-strand DNA breaks (SSBs).[1] This prevents repair, leading to replication fork collapse and double-strand breaks (DSBs) that cannot be repaired via Homologous Recombination (HR), resulting in cell death.[1]
-
Anti-Necrotic Neuroprotection (Ischemia): In ischemia-reperfusion injury (e.g., Stroke/MCAO), PARP overactivation depletes cellular NAD+ and ATP pools, triggering necrotic death (Parthanatos). Inhibition preserves cellular energy and prevents necrosis.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways for testing efficacy in Oncology vs. Ischemia.
Caption: Dual mechanism of action. Left branch: PARP trapping induces synthetic lethality in cancer. Right branch: Metabolic preservation prevents necrosis in ischemia.
Protocol A: Oncology Efficacy (Xenograft Model)
Objective: To validate in vivo efficacy of this compound in Homologous Recombination (HR) deficient tumors.
Experimental Design
-
Model: Subcutaneous Xenograft in Athymic Nude Mice (Foxn1^nu).
-
Cell Line: MDA-MB-436 (Human Triple-Negative Breast Cancer, BRCA1 mutant). Note: This line is highly sensitive to PARP inhibitors and serves as a robust positive control system.
-
Control Compound: Olaparib (Standard of Care reference).
Step-by-Step Workflow
1. Formulation & Solubility Check
Before in vivo administration, the piperidine moiety typically confers better solubility than pure benzamides, but formulation is critical.
-
Vehicle: 10% DMSO + 10% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS.
-
Preparation: Dissolve compound in DMSO first, then slowly add HP-β-CD/PBS with vortexing. Sonication may be required.
2. Tumor Implantation[2]
-
Harvest MDA-MB-436 cells in exponential growth phase.
-
Resuspend
cells in 100 µL of 1:1 PBS/Matrigel mixture per mouse. -
Inject subcutaneously into the right flank of 6-8 week old female nude mice.
-
Randomization: Monitor tumor growth until volume reaches ~150–200 mm³. Randomize mice into groups (n=8-10/group) to ensure equal average tumor volume across cohorts.
3. Dosing Regimen
-
Group 1: Vehicle Control (Daily, PO or IP).
-
Group 2: this compound (Low Dose: 25 mg/kg, Daily).
-
Group 3: this compound (High Dose: 50 mg/kg, Daily).
-
Group 4: Olaparib (Positive Control: 50 mg/kg, Daily).
-
Duration: 28 Days.
4. Data Collection
-
Measure tumor volume (
) twice weekly using calipers: -
Measure body weight daily (toxicity indicator).
Protocol B: Ischemia-Reperfusion (MCAO Model)
Objective: To evaluate neuroprotection by preventing PARP-1 mediated NAD+ depletion following stroke.
Experimental Design
-
Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in C57BL/6J mice.
-
Rationale: Reperfusion injury triggers massive oxidative stress, activating PARP-1. This compound prevents the subsequent energy crisis.
Step-by-Step Workflow
1. Surgical Procedure (tMCAO)[3][4]
-
Anesthesia: Isoflurane (induction 3%, maintenance 1.5%). Maintain body temperature at 37°C using a heating pad.[3]
-
Occlusion: Expose the external carotid artery (ECA).[5] Insert a silicone-coated monofilament (6-0) through the ECA into the internal carotid artery (ICA) to block the MCA origin.
-
Ischemia Duration: Maintain occlusion for 60 minutes .
-
Reperfusion: Withdraw the filament to restore blood flow.
2. Dosing Window
Timing is critical for neuroprotection.
-
Administration: Intraperitoneal (IP) injection.[6]
-
Timing: Administer this compound (10 mg/kg or 30 mg/kg) 15 minutes prior to reperfusion or immediately upon reperfusion.
-
Note: PARP activation peaks within 30-60 mins of reperfusion.
3. Readout: Infarct Volumetry (TTC Staining)
-
Sacrifice animals 24 hours post-reperfusion.
-
Harvest brains and slice into 2-mm coronal sections (matrix assisted).
-
Stain with 2% 2,3,5-Triphenyltetrazolium chloride (TTC) at 37°C for 15 mins.
-
Viable tissue: Red.
-
Infarcted tissue: White.
-
-
Quantify infarct volume using ImageJ, correcting for edema.
Pharmacodynamic (PD) Validation: The "Self-Validating" Assay
To prove the observed efficacy is due to PARP inhibition and not off-target effects, you must quantify Poly(ADP-ribose) (PAR) levels.
Protocol: PAR ELISA in PBMCs
-
Collect blood samples (50 µL) from mice 2 hours post-dose (Peak plasma concentration).
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs).
-
Lyse cells and use a validated PAR ELISA kit (e.g., Trevigen).
-
Success Criteria: >70% reduction in PAR levels compared to vehicle indicates effective target engagement.
Data Presentation & Analysis
Oncology Efficacy Table (Template)
| Treatment Group | Mean Tumor Vol (mm³) [Day 28] | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) | Survival Rate |
| Vehicle | 1200 ± 150 | - | +2% | 100% |
| 3-(Pip-2-yl)benzamide (25mg) | 600 ± 80 | 50% | -1% | 100% |
| 3-(Pip-2-yl)benzamide (50mg) | 350 ± 45 | 71% | -3% | 100% |
| Olaparib (Control) | 320 ± 50 | 73% | -4% | 100% |
Ischemia Efficacy Table (Template)
| Treatment Group | Infarct Volume (% of Hemisphere) | Neurological Deficit Score (0-4) |
| Vehicle (Saline) | 45% ± 5% | 3.2 ± 0.4 |
| 3-(Pip-2-yl)benzamide (10mg) | 28% ± 4% | 2.1 ± 0.3 |
| 3-(Pip-2-yl)benzamide (30mg) | 18% ± 3% | 1.5 ± 0.2 |
References
-
Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy.[1][2] Nature, 434, 917–921. Link
-
Donawho, C. K., et al. (2007). ABT-888, an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clinical Cancer Research, 13(9), 2728-2737. Link
-
Endres, M., et al. (1997). Ischemic brain injury is mediated by the activation of poly(ADP-ribose)polymerase. Journal of Cerebral Blood Flow & Metabolism, 17(11), 1143-1151. Link
-
McCullough, L. D., et al. (2005). Middle cerebral artery occlusion model in rodents: Methods and potential pitfalls. Journal of Biomedicine and Biotechnology, 2005(2), 178. Link
-
Wang, L., et al. (2016). Pharmacodynamic biomarker analyses reflecting the in vitro and in vivo activities of PARP inhibitors. Oncotarget, 7(19), 27152. Link
Sources
- 1. Therapeutic Strategies and Biomarkers to Modulate PARP Activity for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: In Vivo Dosing and Administration of Piperidine-Based Inhibitors
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs and its favorable physicochemical properties.[1][2] Piperidine-based inhibitors often exhibit enhanced metabolic stability, improved membrane permeability, and desirable pharmacokinetic (ADME) profiles.[3] However, translating a promising inhibitor from an in vitro assay to a robust in vivo animal model presents significant practical challenges. Success hinges on a deep understanding of formulation science, administration techniques, and pharmacokinetic principles. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework and detailed protocols for the effective in vivo dosing and administration of piperidine-based inhibitors, ensuring the generation of reliable and reproducible preclinical data.
Foundational Principles of Preclinical Study Design
Before any bench work begins, a well-defined study plan is paramount. The primary goal of in vivo testing is to bridge the chasm between a compound's activity in a dish and its potential therapeutic effect in a complex biological system.[4] Every experimental choice must be deliberate and justified.
1.1. Defining the Study Objective The experimental design is dictated by the central question being asked:
-
Efficacy Study: Does the inhibitor impact the disease model? This requires a validated animal model and clear pharmacodynamic (PD) endpoints.
-
Pharmacokinetic (PK) Study: How is the drug absorbed, distributed, metabolized, and excreted? This involves serial blood sampling and bioanalysis to determine parameters like Cmax, AUC, and half-life.[5]
-
Toxicity Study: What is the safe dosage range? This often starts with a dose escalation or Maximum Tolerated Dose (MTD) study to identify dose-limiting toxicities.[6]
1.2. The Experimental Workflow A typical preclinical study follows a structured path from concept to conclusion. Adherence to this workflow minimizes variables and enhances data integrity. The process involves careful planning at each stage, from formulating the drug candidate to analyzing the final results.[7]
Formulation Development: The Key to Bioavailability
Many potent inhibitors are lipophilic, crystalline compounds with poor aqueous solubility.[8][9] An inappropriate formulation can lead to low or erratic drug exposure, rendering an otherwise promising compound ineffective in vivo. The primary goal is to create a homogenous, stable, and safe dosing vehicle appropriate for the chosen administration route.
2.1. Causality of Formulation Choice The selection of excipients is not random; it is a logic-driven process based on the inhibitor's physicochemical properties and the intended route of administration. For instance, intravenous (IV) formulations demand complete solubilization to prevent life-threatening emboli, whereas oral (PO) formulations can often be administered as a uniform suspension.[10][11]
2.2. Common Excipients for Preclinical Formulations The following table summarizes common vehicles considered safe for use in animal studies. Always begin with the simplest formulation possible.
| Vehicle Type | Examples | Primary Route(s) | Key Considerations |
| Aqueous Buffers | Saline (0.9% NaCl), PBS | IV, IP, SC, PO | For water-soluble compounds only. Ensure pH and tonicity are physiological. |
| Suspending Agents | 0.5-1% Methylcellulose (MC), 0.5% Carboxymethylcellulose Sodium (CMC-Na), 5% Gum Arabic | PO | Forms uniform suspensions for insoluble compounds. Requires vigorous mixing. |
| Co-solvents | DMSO, PEG-300/400, Ethanol, Propylene Glycol | IV, IP, PO | For solubilizing lipophilic compounds. Often used in combination. May have intrinsic toxicity at high concentrations. |
| Solubilizers | Tween® 80, Kolliphor® EL (Cremophor) | IV, IP, PO | Surfactants that form micelles to encapsulate insoluble drugs. Potential for hypersensitivity reactions. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | IV, IP, SC, PO | Forms inclusion complexes to enhance solubility. Generally very well-tolerated. |
2.3. Protocol 1: Preparation of a Suspension for Oral Gavage (10 mg/mL)
-
Rationale: This protocol is suitable for water-insoluble compounds intended for oral administration to assess bioavailability or efficacy. A suspension ensures the total dose is administered, though dissolution in the GI tract becomes the rate-limiting step for absorption.
-
Calculate Required Mass: For a 10 mL formulation, weigh out 100 mg of the piperidine-based inhibitor.
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC-Na) in deionized water. For 10 mL, this is 50 mg of CMC-Na. Add a stir bar and mix until fully dissolved. A small amount of heat can aid dissolution.
-
Create Slurry: In a glass mortar, add the 100 mg of inhibitor powder. Add a small amount (~0.5 mL) of the 0.5% CMC vehicle and triturate with a pestle to create a smooth, uniform paste. This "wetting" step is critical to prevent clumping.
-
Homogenize: Gradually add the remaining vehicle to the mortar while continuing to mix. Transfer the entire volume to a suitable container (e.g., a 15 mL conical tube).
-
Final Mixing: Vortex the suspension vigorously for 1-2 minutes immediately before dosing each animal to ensure homogeneity. The particles should be evenly distributed with no visible clumps.
-
Self-Validation: After preparation, let the suspension sit for 30 minutes. A good suspension will show minimal settling. If significant precipitation occurs, the formulation is not stable and may require a different suspending agent or particle size reduction.
Routes of Administration: Protocols and Rationale
The choice of administration route profoundly impacts the resulting pharmacokinetic profile.[12]
3.1. Maximum Administration Volumes To ensure animal welfare and accurate dosing, accepted volume limits must be respected.
| Species | Oral (PO) Gavage | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Mouse | 10 mL/kg | 5 mL/kg | 10 mL/kg | 10 mL/kg |
| Rat | 10 mL/kg | 5 mL/kg | 10 mL/kg | 5 mL/kg |
| (Data adapted from Turner et al., 2011)[12] |
3.2. Protocol 2: Oral Gavage (PO) Administration in Mice
-
Rationale: Mimics the intended clinical route for most small molecule drugs and allows for the evaluation of oral bioavailability.[13]
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring control of the head and a straight line from the neck to the abdomen.
-
Gavage Needle Selection: Use a 20-22 gauge, 1.5-inch flexible-tipped or ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Dose Aspiration: Vortex the formulation (as prepared in Protocol 1) and immediately draw up the calculated volume into a 1 mL syringe. Ensure there are no air bubbles.
-
Insertion: Insert the gavage needle into the side of the mouth, gently advancing it along the esophagus. The mouse should swallow the needle; do not force it . If resistance is met, withdraw and start again.
-
Dose Delivery: Once at the correct depth, depress the plunger smoothly and steadily.
-
Withdrawal & Monitoring: Withdraw the needle in a single smooth motion. Monitor the animal for any signs of distress (e.g., coughing, difficulty breathing), which could indicate accidental tracheal administration.
-
Self-Validation: The area around the mouth and nose should be dry. Wetness indicates that the animal spit out some of the dose, compromising the data for that animal.
3.3. Protocol 3: Intravenous (IV) Tail Vein Injection in Mice
-
Rationale: Bypasses absorption barriers, resulting in 100% bioavailability. This route is essential for determining intrinsic PK parameters like clearance and volume of distribution.
-
Formulation Requirement: The formulation must be a clear, particle-free solution. Use of a suspension is strictly prohibited.
-
Animal Warming: Place the mouse under a heat lamp for a few minutes or place its tail in warm water to cause vasodilation of the tail veins, making them easier to visualize.
-
Restraint: Place the mouse in a specialized restraint device that exposes the tail.
-
Vein Identification: Swab the tail with 70% ethanol to clean the injection site and improve visualization of the lateral tail veins.
-
Injection: Using a 27-30 gauge needle on a tuberculin syringe, approach the vein at a shallow angle (~15-20 degrees) with the bevel facing up. Insert the needle into the vein.
-
Dose Delivery: A successful cannulation will often be met with minimal resistance. Inject the dose slowly over 30-60 seconds. If a subcutaneous "bleb" forms or significant resistance is felt, the needle is not in the vein. Withdraw and attempt again at a more proximal site.
-
Post-Injection: After removing the needle, apply gentle pressure to the injection site with gauze to prevent bleeding.
Dose Selection, PK, and PD Integration
An effective dosing regimen is one that achieves and maintains a therapeutic concentration of the inhibitor at its target site without causing undue toxicity. This is governed by the interplay of dosing, pharmacokinetics (PK), and pharmacodynamics (PD).
4.1. The Dose-Concentration-Effect Relationship The administered dose drives the drug concentration in the body over time (the PK profile), which in turn elicits a biological effect (the PD response). Understanding this relationship is critical for interpreting study outcomes. For example, a lack of efficacy could be due to poor drug exposure (a PK issue) rather than a lack of intrinsic activity (a PD issue).
4.2. Pharmacokinetic Considerations The piperidine scaffold is valued for its contribution to favorable ADME properties.[3] However, each inhibitor is unique. A pilot PK study is invaluable for establishing key parameters.
| PK Parameter | Definition | Importance for Piperidine Inhibitors |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. A low Cmax after oral dosing may suggest poor solubility or high first-pass metabolism. |
| AUC | Area Under the Curve (Total drug exposure) | The most critical parameter for correlating exposure with efficacy and toxicity. |
| T½ | Elimination Half-life | Determines the dosing interval. A short half-life may necessitate more frequent dosing (e.g., BID vs. QD) to maintain target coverage. |
| F% | Bioavailability (Oral) | The fraction of the oral dose that reaches systemic circulation. A key goal in drug development is to optimize for high F%.[14] |
4.3. Establishing a Dosing Regimen
-
In Vitro Data: Start with the in vitro potency (e.g., IC50 or Ki). The target in vivo plasma concentration should typically be several-fold higher than this value.
-
Pilot PK Study: Conduct a single-dose PK study in a small group of animals at one or two dose levels (e.g., 10 and 50 mg/kg).
-
Model the Data: Use the PK data to model the expected plasma concentrations at different dosing regimens. The goal is often to keep the trough concentration (Cmin) above the target IC50 for the entire dosing interval.[5]
-
Efficacy Study Dosing: Select a dose for the efficacy study that is predicted to provide adequate target coverage and is well below the MTD. It is common to test multiple dose levels (e.g., low, medium, high) to establish a dose-response relationship.
References
-
Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Chemical and Pharmaceutical Bulletin. [Link]
-
Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]
-
Turner, P.V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. [Link]
-
Gustafson, D. (2019). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. CU Cancer Center. [Link]
-
Zhang, M., et al. (2014). 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Patel, R., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link]
-
Savjani, K.T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
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Anselmo, A.C., & Mitragotri, S. (2019). An overview of clinical and commercial impact of drug delivery systems. Journal of Controlled Release. [Link]
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AMSBIO. (2024). Preclinical research strategies for drug development. [Link]
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Colletti, N., et al. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols. [Link]
-
Williams, R.O., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Langer, R. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Wikipedia. Phencyclidine. [Link]
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- 13. 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Precision Profiling of Hedgehog Pathway Antagonists: From Reporter Assays to Ciliary Dynamics
Abstract
The Hedgehog (Hh) signaling pathway is a master regulator of embryonic development and tissue homeostasis.[1][2][3][4] Its aberrant activation drives oncogenesis in basal cell carcinoma (BCC) and medulloblastoma. Evaluating Hh pathway inhibition requires a multi-tiered approach that distinguishes between upstream receptor antagonism (e.g., SMO inhibitors like Vismodegib) and downstream transcriptional blockade (e.g., GLI inhibitors like GANT61). This guide details three orthogonal methodologies: transcriptional reporter assays, phenotypic differentiation screens, and ciliary translocation imaging.
Pathway Mechanics & Target Identification
To design effective assays, one must understand the "Ciliary Switch." In vertebrates, Hh signaling is strictly compartmentalized within the primary cilium.
-
OFF State: The receptor Patched1 (PTCH1) localizes to the cilium and inhibits Smoothened (SMO) entry. The effector GLI proteins are processed into repressors (GLI-R).
-
ON State: Hh ligand binds PTCH1, removing it from the cilium. SMO accumulates in the cilium, blocking GLI repressor formation and promoting GLI activator (GLI-A) nuclear translocation.
Visualization: The Hedgehog Signaling Cascade
The following diagram maps the canonical pathway and therapeutic intervention points.
Figure 1: Canonical Hedgehog signaling pathway highlighting therapeutic nodes. Red lines indicate inhibition; green lines indicate activation.
Transcriptional Reporter Assays (Gold Standard)
The most robust method for determining IC50 values is the GLI-Luciferase Reporter Assay . This assay quantifies the transcriptional output of the pathway.
Cell Model: Shh-Light II cells (ATCC® CRL-2795™). These are NIH/3T3 fibroblasts stably transfected with a Gli-responsive Firefly luciferase reporter and a constitutive Renilla luciferase (for normalization).
Protocol: Shh-Light II Chemiluminescent Screen
Expert Insight: Hh signaling in fibroblasts is strictly dependent on primary cilia, which only form during G0/G1 cell cycle arrest. You must switch to low-serum media to induce ciliogenesis, or the assay will fail.
-
Seeding (Day 0):
-
Harvest Shh-Light II cells using mild trypsinization.
-
Seed 15,000 cells/well in a 96-well white-walled plate in DMEM + 10% Calf Serum (CS).
-
Incubate at 37°C, 5% CO₂ until cells reach 100% confluence (usually 24 hours). Confluence is critical for contact inhibition and ciliogenesis.
-
-
Induction & Treatment (Day 1):
-
Wash once with PBS to remove residual high-serum media.
-
Add Low-Serum Assay Media : DMEM + 0.5% Calf Serum (CS).
-
Agonist: Add Recombinant Mouse Shh (N-terminus) at 100 ng/mL OR Purmorphamine (2 µM).
-
Inhibitor: Add serial dilutions of the test compound (e.g., Vismodegib 1 nM – 10 µM).
-
Include controls: DMSO only (Vehicle), Shh only (Max Signal), and Shh + 10 µM Cyclopamine (Inhibition Control).
-
Incubation (Day 1–3):
-
Incubate for 30–48 hours. The transcriptional response is slow; shorter times yield poor signal-to-noise ratios.
-
-
Readout (Day 3):
-
Lyse cells using Passive Lysis Buffer (Promega Dual-Luciferase system).[6]
-
Measure Renilla luminescence (Cell viability/transfection efficiency).
-
Calculation: Calculate Relative Light Units (RLU) = Firefly / Renilla. Normalize to Vehicle control.
-
Functional Differentiation Assay: Osteogenesis
Transcriptional downregulation does not always equate to functional inhibition. The C3H10T1/2 mesenchymal stem cell line differentiates into osteoblasts (producing Alkaline Phosphatase, ALP) upon Hh pathway activation.[7]
Protocol: ALP Colorimetric Assay
Trustworthiness Check: This assay validates that the inhibitor prevents a permanent phenotypic change, not just a transient transcriptional dip.
-
Preparation:
-
Seed C3H10T1/2 cells in 96-well plates (5,000 cells/well) in DMEM + 10% FBS.
-
Allow to grow to super-confluence (2–3 days).
-
-
Differentiation (5 Days):
-
Switch to Differentiation Media : DMEM + 0.5% FBS.
-
Stimulate with Recombinant Shh (200 ng/mL).
-
Add test inhibitors. Replace media/drugs every 2 days.
-
-
Quantification:
-
Wash cells with PBS.
-
Lyse in 50 µL Passive Lysis Buffer.
-
Add 100 µL pNPP Substrate (p-Nitrophenyl Phosphate).
-
Incubate at 37°C for 30–60 minutes (turns yellow).
-
Stop reaction with 50 µL 3M NaOH.
-
Read Absorbance at 405 nm .
-
Subcellular Localization: Ciliary Trafficking
SMO inhibitors function via distinct mechanisms:
-
Class 1 (e.g., Vismodegib): Prevents SMO from entering the cilium.
-
Class 2 (e.g., Cyclopamine): Forces SMO accumulation in the cilium but locks it in an inactive conformation.
-
Class 3 (e.g., GANT61): Acts downstream; SMO trafficking remains normal.
Immunofluorescence (IF) is the only way to distinguish these mechanisms.
Experimental Workflow: Ciliary Imaging
Figure 2: Workflow for assessing SMO ciliary accumulation.
Protocol Details
-
Fixation: Use 4% Paraformaldehyde (PFA). Avoid Methanol if possible, as it can disrupt some SMO epitopes, though it preserves microtubules well.
-
Primary Antibodies:
-
Marker 1 (Cilia): Mouse anti-Acetylated Tubulin (Clone 6-11B-1, Sigma). This marks the "railroad track."
-
Marker 2 (Target): Rabbit anti-SMO.
-
-
Analysis:
-
Count 100+ cilia per condition.
-
Positive: Cilia with continuous SMO staining along the axoneme.
-
Negative: Cilia with no SMO or only basal body staining.
-
Data Interpretation & Comparison
When validating a new inhibitor, compare results across assays to determine the mechanism of action (MoA).
| Readout | Vismodegib (SMO Antagonist) | Cyclopamine (SMO Antagonist) | GANT61 (GLI Antagonist) |
| GLI-Luciferase | Inhibits (Low RLU) | Inhibits (Low RLU) | Inhibits (Low RLU) |
| Endogenous GLI1 mRNA | Downregulated | Downregulated | Downregulated |
| SMO Ciliary Level | Absent (Blocks entry) | High (Accumulates inactive) | High (Unaffected) |
| ALP Differentiation | Inhibited | Inhibited | Inhibited |
References
-
Taipale, J., et al. (2000). Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine. Nature, 406(6799), 1005–1009. Link
-
Sasaki, H., et al. (1997). A binding site for Gli proteins is essential for HNF-3beta floor plate enhancer activity in transgenics and can respond to Shh in vitro. Development, 124(7), 1313–1322. Link
-
Nakamura, T., et al. (1997). Induction of osteogenic differentiation by hedgehog proteins. Biochemical and Biophysical Research Communications, 237(2), 465–469. Link
-
Rohatgi, R., et al. (2007). Patched1 regulates hedgehog signaling at the primary cilium. Science, 317(5836), 372–376. Link
-
Lauth, M., et al. (2007). Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists. Proceedings of the National Academy of Sciences, 104(20), 8455–8460. Link
-
Kim, J., et al. (2009). Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth. Cancer Cell, 17(4), 388–399. Link
Sources
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- 2. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 3. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Hedgehog signaling and osteogenic differentiation in multipotent bone marrow stromal cells are inhibited by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Kinetic Assessment of Glucokinase (GK) Activation by Benzamide Analogues
[1][2]
Introduction & Mechanism of Action
Glucokinase (GK), or Hexokinase IV, acts as the primary "glucose sensor" in pancreatic
Benzamide analogues function as Glucokinase Activators (GKAs) .[3][4] They bind to an allosteric pocket within the "hinge" region of the enzyme, distinct from the glucose-binding active site.
Mechanism of Activation
Under basal conditions, GK oscillates between a "super-open" (inactive) and "closed" (active) conformation. Benzamides bind and stabilize the closed, active conformation , resulting in two kinetic shifts:
-
-effect: Increased affinity for glucose (reduction in
). -
-effect: Increased maximum catalytic rate (
).
Visualizing the Activation Pathway
Caption: Benzamides stabilize the closed GK conformer, driving the equilibrium toward the active state and enhancing catalytic efficiency.
Primary Assay: Coupled Enzymatic Spectrophotometry
This is the "Gold Standard" for quantitative kinetic analysis. We utilize a coupled reaction where GK converts Glucose to Glucose-6-Phosphate (G6P), which is subsequently oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH) to generate 6-Phosphogluconate and NADPH.
Readout: Accumulation of NADPH measured by absorbance at 340 nm (or fluorescence Ex340/Em460).
Reagent Preparation
| Component | Concentration (Stock) | Final Assay Concentration | Role |
| Recombinant Human GK | 1 mg/mL | 25–50 nM | Target Enzyme (GST-cleaved preferred) |
| G6PDH (L. mesenteroides) | 100 U/mL | 2 U/mL | Coupling Enzyme (Must be in excess) |
| Glucose | 1 M | 5 mM (Critical)* | Substrate |
| ATP | 100 mM | 2 mM | Co-substrate |
| NADP+ | 100 mM | 1 mM | Cofactor for G6PDH |
| DTT | 1 M | 1 mM | Reducing agent (GK is oxidation sensitive) |
| Assay Buffer | 10x | 1x | 25mM HEPES pH 7.4, 50mM KCl, 1mM MgCl2 |
*Critical Note on Glucose Concentration: To detect activation, you must run the assay at a glucose concentration near or below the native
Experimental Protocol (384-well Format)
-
Compound Preparation:
-
Dissolve Benzamide analogues in 100% DMSO.
-
Prepare a 10-point serial dilution (e.g., 10 mM top conc, 1:3 dilution).
-
Dispense 200 nL of compound into the assay plate (Final DMSO < 1%).
-
-
Enzyme Mix Addition (2x):
-
Prepare Buffer containing GK (50 nM final) and DTT.
-
Add 10 µL to wells. Incubate 10 mins at Room Temp (RT) to allow allosteric binding.
-
-
Substrate Mix Addition (2x):
-
Prepare Buffer containing Glucose (10 mM), ATP (4 mM), NADP+ (2 mM), and G6PDH (4 U/mL).
-
Add 10 µL to wells to initiate reaction.
-
-
Kinetic Read:
-
Immediately place in plate reader (e.g., EnVision, PHERAstar).
-
Measure Absorbance (340 nm) every 30 seconds for 20 minutes at 25°C or 30°C.
-
Data Analysis (Calculating and Max Activation)
-
Calculate Velocity: Determine the slope (mOD/min) of the linear portion of the curve for each well.
-
Normalization:
-
Curve Fitting: Plot % Activation vs. Log[Compound]. Fit to a 4-parameter logistic equation to determine
.
Secondary Assay: Cellular Insulin Secretion (GSIS)
Benzamides must penetrate the cell membrane and activate GK in the physiological milieu of a
Cell Line: INS-1E or MIN6 (Pancreatic
Reagents & Buffers
-
KRBH Buffer (Critical): 135 mM NaCl, 3.6 mM KCl, 5 mM NaHCO3, 0.5 mM NaH2PO4, 0.5 mM MgCl2, 1.5 mM CaCl2, 10 mM HEPES, pH 7.4.
-
BSA: Add 0.1% BSA (fatty-acid free) to KRBH to prevent compound precipitation and cell stress.
Protocol Workflow
Caption: Workflow for Glucose-Stimulated Insulin Secretion (GSIS) in INS-1E cells.
Interpretation:
-
True GKA Profile: The compound should significantly enhance insulin secretion at Low Glucose (shifting the threshold left) and potentiate secretion at High Glucose .
-
Toxicity Check: If secretion is high even in the absence of glucose (0 mM), the compound may be causing membrane leakage/toxicity rather than specific GK activation.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High Background (Enzymatic) | Oxidation of GK | Ensure DTT (1mM) is fresh. GK contains critical cysteines. |
| No Activation Observed | Glucose too high | Lower glucose to 2.5–5 mM. If [Glc] >> |
| Compound Precipitation | Hydrophobic Benzamides | Ensure final DMSO < 2%. Add 0.01% Triton X-100 to assay buffer. |
| Cell Detachment (GSIS) | Buffer Toxicity | Use KRBH with 0.1% BSA.[5] Wash gently.[6] |
| Flat Dose Response | Interference | Check compound absorbance at 340nm. If high, use fluorescence readout (Ex340/Em450). |
References
-
Matschinsky, F. M. (2009). Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery, 8(5), 399–416. Link
-
Grimsby, J., et al. (2003). Allosteric activators of glucokinase: potential role in diabetes therapy.[7][4][8][9][10][11] Science, 301(5631), 370-373. Link
-
Hass, D. T., & Hurley, J. (2023).[12] Glucose Concentration assay (Hexokinase/G6PDH method).[12] Protocols.io.[12][13] Link
-
Doliba, N. M., et al. (2007). Glucose-dependent modulation of insulin secretion and intracellular calcium ions by GKA50, a glucokinase activator. Diabetes, 56(6). Link
-
Grewal, A. S., et al. (2022).[3][4][14] Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Computational Biology and Chemistry. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biolabo.fr [biolabo.fr]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Effects of glucokinase activators GKA50 and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. surgery.wisc.edu [surgery.wisc.edu]
Application Notes and Protocols for the Evaluation of 3-(Piperidin-2-yl)benzamide in Anti-proliferative Assays
Introduction: The Therapeutic Potential of Novel Piperidine-Benzamide Scaffolds in Oncology
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The piperidine and benzamide moieties are privileged structures in medicinal chemistry, appearing in a wide array of clinically approved drugs and bioactive molecules.[1] Specifically, derivatives of benzamide have shown promise as anti-proliferative agents through various mechanisms, including tubulin polymerization inhibition and histone deacetylase (HDAC) inhibition.[2][3] Similarly, piperidine-containing compounds have been investigated for their anti-cancer properties, with some inducing cellular senescence in melanoma cells.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-(Piperidin-2-yl)benzamide, a novel compound of interest, in anti-proliferative assays against various cancer cell lines. While the specific anti-cancer activity of this compound is under investigation, its structural similarity to other bioactive benzamide and piperidine derivatives suggests its potential as a valuable lead compound.
These protocols are designed to be robust and self-validating, providing detailed, step-by-step methodologies for assessing the compound's efficacy and elucidating its potential mechanism of action.
Compound Handling and Preparation
Proper handling and preparation of this compound are critical for obtaining accurate and reproducible results.
1. Stock Solution Preparation:
-
Solvent Selection: The solubility of this compound should be determined empirically. Start with common, cell culture-compatible solvents such as dimethyl sulfoxide (DMSO).
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. Working Solution Preparation:
-
Procedure:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Prepare serial dilutions of the stock solution in a sterile, serum-free cell culture medium to achieve the desired final concentrations for the assay.
-
It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all experimental and control wells to minimize solvent-induced cytotoxicity.
-
Workflow for Assessing Anti-proliferative Activity
The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of a test compound.
Caption: Experimental workflow for anti-proliferative testing.
Detailed Protocols for Anti-proliferative Assays
This section provides detailed, step-by-step protocols for three standard assays to assess the anti-proliferative effects of this compound.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a log-phase culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content
The SRB assay is a colorimetric assay that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][11] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.[12]
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing and Staining:
-
Removal of Unbound Dye and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[14]
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
-
Absorbance Reading:
-
Shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Colony Formation Assay: Assessing Long-Term Proliferative Capacity
The colony formation or clonogenic assay is an in vitro method to determine the ability of a single cell to grow into a colony.[15] It is a valuable tool for assessing the long-term effects of a cytotoxic agent on cell proliferation and survival.[16][17]
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
After the treatment period, remove the compound-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
-
Colony Growth:
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Monitor the plates periodically and change the medium every 2-3 days.
-
-
Colony Fixation and Staining:
-
When the colonies are of a sufficient size (at least 50 cells), remove the medium and wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.
-
Remove the fixation solution and stain the colonies with 0.5% (w/v) crystal violet solution for 20-30 minutes.
-
-
Colony Counting and Analysis:
-
Gently wash the wells with water to remove excess stain and allow the plates to air-dry.
-
Count the number of colonies in each well, either manually or using an automated colony counter.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Data Presentation and Interpretation
The results of the anti-proliferative assays should be presented clearly and concisely.
Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h (MTT Assay) | IC₅₀ (µM) after 48h (SRB Assay) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 | 18.5 ± 2.1 |
| HCT-116 | Colon Cancer | 9.8 ± 1.2 | 11.3 ± 1.5 |
| A549 | Lung Cancer | 25.6 ± 3.1 | 28.9 ± 3.5 |
| PC-3 | Prostate Cancer | 12.4 ± 1.6 | 14.7 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Mechanisms of Action and Further Investigations
The benzamide and piperidine scaffolds are present in compounds with diverse mechanisms of action. Based on existing literature, this compound could potentially exert its anti-proliferative effects through several pathways.
Caption: Potential mechanisms of action for this compound.
Further studies to elucidate the precise mechanism of action could include:
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Employing techniques like Annexin V/propidium iodide staining to quantify apoptotic cells.
-
Western Blotting: To investigate the modulation of key proteins involved in cell cycle regulation, apoptosis, and other relevant signaling pathways.
-
Kinase Profiling: Screening the compound against a panel of kinases to identify potential molecular targets.[18]
-
Tubulin Polymerization Assays: To directly assess the effect of the compound on microtubule dynamics.[2]
Conclusion
The protocols outlined in this application note provide a robust framework for the initial evaluation of the anti-proliferative activity of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data to guide further drug development efforts. The structural features of this compound, combined with the known anti-cancer activities of related molecules, make it a compelling candidate for investigation in the search for novel cancer therapeutics.
References
-
Al-Suwaidan, I. A., et al. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 27(19), 6528. [Link]
-
Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 218, 113316. [Link]
-
Lee, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(10), 1957–1964. [Link]
-
Maccioni, E., et al. (2014). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry, 22(21), 6045–6055. [Link]
-
Kowalski, K., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules, 26(16), 4994. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 27(19), 6528. [Link]
-
Luo, F., et al. (2024). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Bioorganic & Medicinal Chemistry, 117, 118011. [Link]
-
Taha, M., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry. [Link]
-
Su, M., et al. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Bioorganic & Medicinal Chemistry, 117, 118011. [Link]
-
Li, J., et al. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 22(1). [Link]
-
Bio-protocol. (2014). Clonogenic Assay. Bio-protocol, 4(21), e1273. [Link]
-
Ullah, F., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Journal of Molecular Structure, 1313, 138561. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
Ismail, M. M. F., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry. [Link]
-
Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. Canvax. [Link]
-
Borcherding, N., et al. (2014). The Soft Agar Colony Formation Assay. Journal of Visualized Experiments, (92), e51998. [Link]
-
Li, Y., et al. (2022). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 73, 128892. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Agilent. [Link]
-
Kumar, A., et al. (2022). Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2603–2618. [Link]
-
Wang, Y., et al. (2021). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127690. [Link]
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Al-Shammari, A. M. (2023). MTT (Assay protocol). protocols.io. [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]
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Sartorius. (n.d.). Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging. Sartorius. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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O'Connor, L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Metabolic Instability of Piperidine Derivatives
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the metabolic instability of piperidine derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the versatile piperidine scaffold in their therapeutic discovery programs. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common metabolic liabilities, enabling you to design more robust and successful drug candidates.
Introduction: The Piperidine Paradox
The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its ability to confer desirable properties such as improved solubility, target affinity, and favorable pharmacokinetic profiles.[1][2] However, this privileged scaffold is not without its challenges. The nitrogen atom and adjacent carbons often serve as "metabolic soft spots," rendering piperidine-containing compounds susceptible to rapid metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][3] This can lead to high clearance, low oral bioavailability, and in some cases, the formation of reactive metabolites.
This guide provides a structured approach to understanding and mitigating these metabolic risks, empowering you to make informed decisions throughout the drug design and development process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic fate of piperidine derivatives.
Q1: What are the primary metabolic pathways responsible for the degradation of piperidine-containing drugs?
A1: The metabolic landscape of piperidine derivatives is dominated by several key enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) isoforms, with CYP3A4 being a major contributor for many compounds.[3][4] The most prevalent pathways include:
-
N-dealkylation: This is a very common metabolic route, especially for N-substituted piperidines.[5][6] The reaction involves the oxidation of the carbon alpha to the piperidine nitrogen on the substituent, leading to an unstable carbinolamine intermediate that spontaneously cleaves to yield the dealkylated piperidine and an aldehyde or ketone.[3] This is a major clearance pathway for numerous 4-aminopiperidine drugs.[3][4]
-
Ring Oxidation: The piperidine ring itself is susceptible to oxidation at various positions. Oxidation at the carbon alpha to the nitrogen (C2 or C6) can lead to the formation of a lactam.[3]
-
N-oxidation: The piperidine nitrogen can be directly oxidized to form an N-oxide. This is a common pathway for tertiary amines.[6]
-
Ring Opening: Following initial oxidation, the piperidine ring can undergo cleavage. This can be initiated by the formation of an iminium ion intermediate.[3]
-
Hydroxylation: Oxidation can occur at other positions on the piperidine ring (C3 or C4), leading to hydroxylated metabolites.
Q2: My piperidine-containing compound shows high clearance in human liver microsomes. What is the likely cause?
A2: High clearance in a human liver microsomal (HLM) assay is a strong indicator of rapid metabolic turnover. For piperidine derivatives, the primary suspect is often extensive metabolism by CYP enzymes, particularly CYP3A4.[3][4] The specific cause is likely one or a combination of the metabolic pathways mentioned in Q1. N-dealkylation is a particularly efficient clearance mechanism for many piperidine-containing drugs.[3][4] The lipophilicity and electronic properties of your compound also play a crucial role; highly lipophilic compounds tend to be better substrates for CYP enzymes.
Q3: What are reactive metabolites, and should I be concerned about them with my piperidine derivative?
A3: Reactive metabolites are chemically reactive species formed during metabolism that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. For piperidine derivatives, a key concern is the formation of iminium ions .[7][8] These electrophilic species can be generated through the oxidation of the piperidine ring at the carbon alpha to the nitrogen.[8] While not all iminium ions are toxic, their formation warrants careful evaluation during drug development. Trapping experiments using nucleophiles like potassium cyanide (KCN) in in vitro metabolic incubations can be used to detect the formation of these reactive intermediates.[7]
Q4: What is bioisosteric replacement, and how can it be applied to improve the metabolic stability of piperidine derivatives?
A4: Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar steric and electronic properties to improve the molecule's overall characteristics, including metabolic stability.[9] For piperidine rings, several bioisosteres have proven effective:
-
Spirocyclic Systems: Replacing the piperidine with a spirocyclic scaffold, such as 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane, can significantly enhance metabolic stability.[1][10] These rigid structures can orient the molecule in a way that shields the metabolic soft spots from enzymatic attack.
-
Other Heterocycles: In some cases, replacing the piperidine with a different heterocyclic ring, like a homopiperazine or another nitrogen-containing ring system, can improve metabolic stability, although this is highly context-dependent.[11]
The goal of bioisosteric replacement is to maintain or improve the desired pharmacological activity while engineering out the metabolic liability.
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving metabolic instability issues encountered during your experiments.
Guide 1: Diagnosing the Source of Metabolic Instability
If your piperidine derivative exhibits poor metabolic stability, a stepwise investigation is crucial to identify the root cause.
Step 1: Confirm Metabolic Instability
-
Assay: Perform an in vitro metabolic stability assay using liver microsomes (human, rat, mouse) or hepatocytes.[12][13][14]
-
Interpretation: A short half-life (t½) or high intrinsic clearance (Clint) value confirms metabolic liability.
Step 2: Identify the Metabolites
-
Method: Utilize LC-MS/MS to identify the major metabolites formed during the microsomal incubation.
-
Analysis: Compare the mass of the metabolites to the parent compound to deduce the type of metabolic transformation (e.g., +16 Da suggests hydroxylation or N-oxidation, -14 Da for N-demethylation, etc.).
Step 3: Pinpoint the Site of Metabolism
-
Strategy: If metabolite identification is challenging, consider using techniques like:
-
Isotope Labeling: Synthesize analogs with deuterium at suspected metabolic "hotspots." A significant decrease in the rate of metabolism (a "kinetic isotope effect") for a deuterated analog points to that position as a site of metabolism.[15]
-
Blocking Groups: Introduce inert, bulky groups at suspected metabolic sites to sterically hinder enzyme access. A resulting increase in stability implicates that position.
-
Step 4: Determine the Responsible Enzymes
-
Method: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) to identify which isoform(s) are responsible for the metabolism of your compound. Alternatively, use specific chemical inhibitors for different CYP isoforms in your microsomal assay.
-
Rationale: Knowing the primary metabolizing enzyme (often CYP3A4 for piperidines) can guide more targeted strategies for improving stability.[3][4]
Guide 2: Strategies for Enhancing Metabolic Stability
Once the metabolic pathway and site of metabolism are identified, you can employ several strategies to improve the stability of your piperidine derivative.
| Strategy | Principle | When to Use | Potential Downsides |
| Steric Shielding | Introduce bulky groups near the metabolic soft spot to physically block enzyme access. | When a specific site of metabolism is known. | Can negatively impact target binding or introduce new liabilities. |
| Electronic Deactivation | Introduce electron-withdrawing groups to reduce the electron density of the piperidine ring, making it less susceptible to oxidation. | When ring oxidation is the primary metabolic pathway. | May alter the pKa of the piperidine nitrogen, affecting solubility and target interactions. |
| Deuteration (Kinetic Isotope Effect) | Replace a C-H bond at the site of metabolism with a stronger C-D bond. | When C-H bond cleavage is the rate-limiting step of metabolism. | Can be synthetically challenging and the stability improvement may not always translate in vivo. |
| Bioisosteric Replacement | Replace the piperidine ring with a more metabolically stable isostere (e.g., spirocycle). | When the piperidine ring itself is the primary source of instability. | May alter the conformation and physicochemical properties of the molecule, potentially affecting activity.[9] |
| Conformational Constraint | Introduce structural elements that lock the molecule in a conformation less favorable for metabolism. | When the metabolically susceptible conformation is known. | Can be synthetically complex and may reduce target affinity. |
Part 3: Experimental Protocols & Data
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a piperidine derivative.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, etc.) stored at -80°C[13]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., rapidly and slowly metabolized compounds)
-
Acetonitrile with an internal standard for reaction termination and sample analysis
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Thaw the liver microsomes on ice. Prepare the incubation mixture containing the phosphate buffer and microsomes. Pre-warm the mixture to 37°C.
-
Initiation: Add the test compound to the pre-warmed microsome mixture (final concentration typically 1 µM). Start the reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
Data Presentation: Comparative Metabolic Stability
The following table summarizes hypothetical data illustrating the impact of different strategies on the metabolic stability of a piperidine derivative.
| Compound | Modification | t½ in HLM (min) | Clint (µL/min/mg protein) |
| Parent Compound | - | 15 | 46.2 |
| Analog A | Deuteration at C2 | 45 | 15.4 |
| Analog B | Methyl group at C2 | 60 | 11.6 |
| Analog C | Replacement with 1-azaspiro[3.3]heptane | >120 | <5.8 |
Data is for illustrative purposes.
Part 4: Visualizations
Diagram 1: Key Metabolic Pathways of Piperidine Derivatives
Caption: Major metabolic pathways for piperidine-containing compounds.
Diagram 2: Workflow for Addressing Metabolic Instability
Caption: Decision-making workflow for improving metabolic stability.
References
-
Zhou, W., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]
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Stav D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Available at: [Link]
-
Wikipedia. (n.d.). Piperidine. Available at: [Link]
-
Zhou, W., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. Available at: [Link]
-
German, N. A., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Z., et al. (2024). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. Available at: [Link]
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Li, Z., et al. (2024). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. Available at: [Link]
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Sanki, A. K., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Glowacka, I. E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Fentanyl. Available at: [Link]
-
Kim, S., et al. (2023). Enhancing CYP3A4 Inhibition Prediction Using a Hybrid GNN–ML Model with Data Augmentation. International Journal of Molecular Sciences. Available at: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]
-
Al-Tannak, N. F., et al. (2020). Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation. Molecules. Available at: [Link]
-
Quijia, C., & Chorilli, M. (2019). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]
-
Naeem, N., et al. (2023). The structure and in vitro activity of compound. ResearchGate. Available at: [Link]
-
Pesnot, T., et al. (2023). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]
-
Van der Mey, M., et al. (2021). N-Dealkylation of Amines. Molecules. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2019). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]
-
ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Available at: [Link]
-
Al-Hadiya, Z. H. (2020). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. Available at: [Link]
-
Al-Tannak, N. F., et al. (2018). LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways. Analytical Methods. Available at: [Link]
-
Wang, Y., et al. (2020). Identification of the metabolites of piperine via hepatocyte incubation and liquid chromatography combined with diode-array detection and high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
Zhou, S., et al. (2005). Potential strategies for minimizing mechanism-based inhibition of cytochrome P450 3A4. Current Drug Metabolism. Available at: [Link]
-
White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines. Available at: [Link]
-
OUCI. (n.d.). N-Dealkylation of Amines. Available at: [Link]
-
German, N. A., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry. Available at: [Link]
-
Gökçe, B., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Helvetica Chimica Acta. Available at: [Link]
-
MDPI. (n.d.). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. Available at: [Link]
-
Casinelli, G., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Available at: [Link]
-
Carroll, F. I., et al. (1994). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry. Available at: [Link]
-
Bhardwaj, R. K., et al. (2002). Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
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- 7. Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10533A [pubs.rsc.org]
- 9. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 11. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
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- 15. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 3-(Piperidin-2-yl)benzamide Synthesis
Current Status: Active Ticket ID: #SYN-PIP-BENZ-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-(Piperidin-2-yl)benzamide presents a classic "deceptive simplicity" in medicinal chemistry. While the structure appears straightforward, the conversion of the aromatic pyridine precursor to the saturated piperidine ring is fraught with two primary failure modes: catalyst poisoning during hydrogenation and product loss during aqueous workup due to high polarity.
This guide moves beyond generic advice, treating the synthesis as a system of competing kinetics and solubility equilibria. We focus on the primary route: Heterogeneous Catalytic Hydrogenation of 3-(pyridin-2-yl)benzamide .
Module 1: The Hydrogenation Bottleneck
The Problem: You are observing low conversion (<30%) or stalled reactions despite high H₂ pressure. The Cause: Pyridine nitrogen poisoning.[1] The basic nitrogen lone pair coordinates strongly to the metal catalyst surface (Pd, Pt, or Rh), effectively blocking the active sites required for hydrogen adsorption.
Troubleshooting Protocol
Q1: Which catalyst system are you using?
-
If Pd/C in Methanol/Ethanol: This is the most common cause of failure. Neutral Pd/C is rarely sufficient for 2-substituted pyridines due to steric hindrance and poisoning.
-
The Fix: Switch to Adams' Catalyst (PtO₂) in Glacial Acetic Acid .[2]
Q2: Is your product "disappearing" (Low Mass Balance)?
-
The Cause: Over-reduction or Hydrolysis.
-
Hydrolysis:[5] High temperatures (>80°C) in acidic media can hydrolyze the amide to the carboxylic acid (3-(piperidin-2-yl)benzoic acid), which washes away in basic workups.
-
Over-reduction: Reduction of the amide carbonyl to a methylene (benzylamine) is rare with Pt/H₂ but possible under extreme forcing conditions.
-
Optimized Hydrogenation Workflow
| Parameter | Standard Condition | Optimization for Low Yield | Why? |
| Catalyst | 10% Pd/C | PtO₂ (5-10 mol%) | Pt resists poisoning; higher activity for heteroaromatics. |
| Solvent | MeOH / EtOH | Glacial AcOH | Protonates N-center to prevent catalyst deactivation. |
| Pressure | 1 atm (Balloon) | 50–70 psi (Parr Shaker) | Overcomes the high resonance energy of the pyridine ring. |
| Temp | RT | 50–60°C | Arrhenius activation required for sterically hindered C2 reduction. |
| Additives | None | 1 eq. HCl (optional) | If AcOH is insufficient, adding HCl ensures full protonation. |
Module 2: Isolation & Purification (The "Hidden" Yield Killer)
The Problem: The reaction shows 100% conversion by LCMS, but isolated yield is <40%. The Cause: Water Solubility. The product is a secondary amine (piperidine) and an amide. It is highly polar. In a standard EtOAc/Water extraction, a significant portion of the product remains in the aqueous phase, especially if the pH is not strictly controlled.
The "Salting Out" Rescue Protocol
Do NOT use standard Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for the initial extraction of this specific scaffold.
Step-by-Step Recovery:
-
Catalyst Removal: Filter the reaction mixture (in AcOH) through Celite. Wash with small amounts of AcOH.
-
Concentration: Remove the majority of Acetic Acid via rotary evaporation (azeotrope with toluene if necessary) to leave a thick oil/gum.
-
Basification (Critical Step):
-
Dissolve residue in minimum water.
-
Cool to 0°C.
-
Slowly add 50% NaOH until pH > 12. Note: You must go high enough to ensure the piperidine (pKa ~11) is fully deprotonated and free-based.
-
-
The Extraction Solvent:
-
Use Chloroform : Isopropanol (3:1) or n-Butanol .
-
Why? These solvent systems are polar enough to pull the piperidine from the water but immiscible enough to form a bilayer.
-
-
Salting Out: Saturate the aqueous layer with solid NaCl . This increases the ionic strength, forcing the organic product out of the water (Hofmann's effect).
-
Multiple Passes: Perform 3-4 extractions.
Module 3: Visualization of Logic
Figure 1: Troubleshooting Decision Matrix
This logic flow helps you identify whether your issue is kinetic (reaction) or thermodynamic (isolation).
Caption: Figure 1. Diagnostic workflow distinguishing between catalytic failure (poisoning) and isolation failure (partition coefficient issues).
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Rh/C instead of PtO₂? A: Yes, Rhodium on Carbon (Rh/C) is excellent for pyridine reduction and often works at lower pressures than PtO₂. However, Rh is more prone to over-reduction of the aromatic ring if not monitored carefully. If you use Rh/C, run at room temperature first. Reference: Rhodium catalysis often requires lower temperatures but carries higher selectivity risks [1].
Q: My product is a racemate. How do I get the chiral (S)-enantiomer?
A: The hydrogenation of the pyridine ring destroys aromaticity and creates a chiral center at C2. Standard hydrogenation yields a racemic mixture (
-
Option A: Chiral resolution using Tartaric Acid or Mandelic Acid salts.
-
Option B: Asymmetric Hydrogenation using Iridium complexes with chiral phosphine ligands (e.g., Ir-PHOX), though this is expensive and requires strict oxygen-free techniques [2].
Q: Why did my amide hydrolyze? A: If you used HCl/MeOH and heated above 60°C, you likely hydrolyzed the amide to the ester or acid. Switch to Acetic Acid, which is acidic enough to activate the pyridine but usually too weak to hydrolyze a benzamide at moderate temperatures.
Q: I see a +14 mass peak in LCMS. What is it? A: This is likely the N-methylated byproduct . If you used Methanol as a solvent with Pd/C or PtO₂ at high temp, the alcohol can be oxidized to formaldehyde in situ, which then performs a reductive alkylation on your newly formed piperidine amine.
-
Fix: Switch solvent to Ethanol or Acetic Acid to avoid methylation.
References
-
Glorius, F., et al. (2004). "Efficient Heterogeneous Hydrogenation of Pyridines." Organic & Biomolecular Chemistry.
-
Zhou, Y.G., et al. (2020). "Asymmetric Reduction of Pyridinium Salts to Piperidines." University of Liverpool Repository. Link
-
BenchChem Technical Support. (2025). "Protocols for the Purification of Piperidine Reaction Products." Link
-
Maegawa, T., et al. (2006). "Efficient and Practical Hydrogenation of Pyridine Derivatives." Synlett. Link
Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for PtO₂, Hydrogen gas, and Piperidine derivatives before experimentation. High-pressure hydrogenation poses explosion risks.
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
How to improve blood-brain barrier permeability of piperidine compounds
Technical Support Center: CNS Drug Discovery Unit Subject: Optimizing Blood-Brain Barrier (BBB) Permeability for Piperidine Scaffolds Ticket ID: BBB-PIP-OPT-001 Status: Open Responder: Senior Application Scientist, CNS Delivery Group
Welcome to the CNS Optimization Help Desk
You are likely here because your piperidine-based lead compound shows excellent potency against its target (e.g., GPCRs, kinases) but fails to achieve sufficient brain-to-plasma (
Piperidine rings are ubiquitous in medicinal chemistry, yet they present a specific "permeability paradox." The secondary amine is highly basic (
This guide provides a root-cause analysis and troubleshooting workflow to engineer BBB-penetrant piperidines without sacrificing potency.
Diagnostic Workflow: Why is my compound failing?
Before modifying your molecule, run this diagnostic logic to identify the bottleneck.
Figure 1: Diagnostic decision tree for isolating the cause of poor BBB permeability in piperidine scaffolds.
Module 1: The Ionization Trap (Basicity)
User Question: "My piperidine has a
Technical Insight:
The BBB is a lipophilic barrier. At pH 7.4, a piperidine with
Troubleshooting Protocol:
-
Proximal Fluorination (The "Magic Bullet"): Introduce fluorine atoms on the piperidine ring. Fluorine is highly electronegative and lowers the
of the adjacent amine via the inductive effect ( ).-
-Fluorination (3-fluoro): Typically lowers
by ~1.5 to 2.0 units. -
Gem-difluorination (3,3-difluoro): Can lower
by 3.0+ units. -
Advantage:[1][2][3][4][5] Unlike adding polar electron-withdrawing groups (EWGs) like carbonyls, fluorine lowers basicity and often maintains or improves lipophilic ligand efficiency (LLE) [1].
-
-Fluorination (3-fluoro): Typically lowers
-
N-Substitution: Converting a secondary amine to a tertiary amine often lowers the
slightly (0.5–1.0 units) due to steric bulk, but be careful: tertiary amines can sometimes be more basic in gas phase, though solvation effects in water usually result in a lower effective for BBB transport.
Data Comparison: Fluorination Effect
| Structure Modification | Approx. | Fraction Neutral (pH 7.4) | Predicted Permeability |
| Unsubstituted Piperidine | ~11.0 | < 0.1% | Very Low |
| N-Methyl Piperidine | ~10.0 | ~0.2% | Low |
| 3-Fluoro Piperidine | ~9.0 | ~2.5% | Moderate |
| 3,3-Difluoro Piperidine | ~7.5 | ~44.0% | High |
Module 2: Efflux Evasion (P-glycoprotein)[6]
User Question: "My compound has good PAMPA permeability, but the brain-to-plasma ratio in rats is < 0.1. What is happening?"
Technical Insight: This discrepancy is the hallmark of active efflux . Your compound is crossing the membrane (passive) but is being pumped back into the blood by P-glycoprotein (P-gp/MDR1). Piperidines are frequent substrates for P-gp, particularly when the amine is secondary (exposed Hydrogen Bond Donor) [2].
Troubleshooting Protocol:
-
Reduce Hydrogen Bond Donors (HBD): P-gp recognition correlates strongly with the number of HBDs.
-
Fix: Cap the secondary amine (e.g., N-methylation, N-ethylation) or cyclize it into a fused system (e.g., tropane or quinuclidine derivatives).
-
-
Steric Shielding: If the basic nitrogen is essential for target binding (e.g., salt bridge in the active site), introduce steric bulk adjacent to the nitrogen (alpha-methylation). This hinders the P-gp binding interface without necessarily destroying the target interaction [3].
-
Reduce Total Polarity (TPSA): Keep Topological Polar Surface Area (TPSA) < 90 Ų. High TPSA increases the likelihood of being a P-gp substrate.
Module 3: Multiparameter Optimization (CNS MPO)
User Question: "Is there a score I can calculate before synthesis to predict success?"
Technical Insight: Yes. Do not rely on "Rule of 5" (which applies to oral absorption, not BBB). Use the CNS MPO Score developed by Pfizer [4].[6] This algorithm scores 6 physicochemical properties on a scale of 0–1, summing to a max score of 6.0.[7]
The CNS MPO Equation Components:
-
ClogP: (Lipophilicity)
-
ClogD (pH 7.4): (Distribution coefficient)
-
MW: (Molecular Weight)
- : (Most basic center)
Target: Aim for a CNS MPO score
Module 4: Experimental Validation Protocols
Do not proceed to animal studies without validating these mechanisms in vitro.
Protocol A: PAMPA-BBB (Passive Permeability)
Use this to assess passive diffusion, independent of transporters.
-
Membrane Preparation: Use a PVDF filter plate (0.45 µm). Coat with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).
-
Note: Do not use standard hexadecane (used for gut PAMPA); brain lipids are critical for accurate BBB prediction [5].
-
-
Donor Solution: Dissolve compound in PBS (pH 7.4) with 5% DMSO. Concentration: 10 µM.
-
Acceptor Solution: PBS (pH 7.4) or "Brain Sink Buffer" (PBS + scavenger to simulate clearance).
-
Incubation: 4 hours at 25°C in a humidity chamber (to prevent evaporation).
-
Analysis: Quantify donor and acceptor wells via LC-MS/MS.
-
Calculation:
-
Target:
.
-
Protocol B: P-gp Inhibition Assay (MDR1-MDCK)
Use this to confirm if efflux is the culprit.
-
Cell Line: Transfected MDCK-MDR1 cells (overexpressing human P-gp).
-
Setup: Transwell system (Apical to Basolateral [A-B] and Basolateral to Apical [B-A]).
-
Dosing: 5 µM compound.
-
Efflux Ratio (ER) Calculation:
-
Interpretation:
- : Non-substrate (Good).
- : P-gp Substrate (Risk).
-
Validation: Co-incubate with Verapamil or Elacridar (P-gp inhibitors). If ER drops to ~1.0, the issue is definitely P-gp efflux [2].
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood–brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.
-
Hitchcock, S. A., & Pennington, L. D. (2006). Structure–brain exposure relationships.[9] Journal of Medicinal Chemistry, 49(26), 7559-7583.
-
Wager, T. T., et al. (2010).[7][10] Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties.[6][7][8][10][11] ACS Chemical Neuroscience, 1(6), 435-449.[7]
-
Mensch, J., et al. (2010). Comparison of various PAMPA methods to detect brain penetration. European Journal of Pharmaceutical Sciences, 40(5), 361-373.
Sources
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 3. paralab.es [paralab.es]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 6. CNS MPO Score Predictor - Documentation [docs.chemaxon.com:443]
- 7. CNS MPO (CXN) [squonk.it]
- 8. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. pubs.acs.org [pubs.acs.org]
Enhancing selectivity of 3-(Piperidin-2-yl)benzamide for PARP-1 vs PARP-2
Welcome to the technical support resource for researchers focused on the targeted inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes. This guide provides in-depth answers and troubleshooting for the critical challenge of enhancing the selectivity of inhibitors, using the 3-(Piperidin-2-yl)benzamide scaffold as a core example, for PARP-1 over its close homolog, PARP-2. Our goal is to equip you with the foundational knowledge, practical strategies, and robust experimental protocols necessary to accelerate your drug discovery efforts.
Frequently Asked Questions (FAQs): The "Why" and "How" of PARP-1 Selectivity
Q1: Why is achieving high selectivity for PARP-1 over PARP-2 a critical goal in cancer therapy?
A: While both PARP-1 and PARP-2 are involved in DNA single-strand break repair, their broader biological roles and the consequences of their inhibition differ significantly. The primary driver for developing PARP-1 selective inhibitors is to improve the therapeutic index and mitigate toxicities observed with first-generation, non-selective PARP inhibitors.[1][2]
-
Hematological Toxicity: The lack of discrimination between PARP-1 and PARP-2 is often linked to hematological toxicities, such as myelosuppression.[1] It is hypothesized that inhibiting PARP-2, which plays a role in the survival of hematopoietic stem and progenitor cells, contributes significantly to these adverse effects.[3] By sparing PARP-2, a highly selective PARP-1 inhibitor could reduce these dose-limiting toxicities.[3][4]
-
Maximizing Anti-Tumor Efficacy: PARP-1 is the dominant enzyme, accounting for approximately 90% of cellular PARP activity upon DNA damage.[5] Its inhibition and, crucially, its "trapping" on DNA are considered the primary drivers of the synthetic lethality observed in tumors with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations.[4][5] A selective inhibitor can be optimized for PARP-1 trapping, potentially leading to greater anti-tumor activity with a wider therapeutic window.[3]
The development of next-generation PARP inhibitors, therefore, focuses intensely on achieving this selectivity to create safer and more effective cancer therapies.[1][6]
Q2: What are the key structural differences between the PARP-1 and PARP-2 active sites that can be exploited for selective inhibitor design?
A: Despite the high degree of conservation in the catalytic domain, subtle yet critical differences in amino acid composition and the local architecture of the active sites provide a foundation for designing selective inhibitors.[7]
The inhibitor binding site, often called the nicotinamide-binding pocket, is the primary target. Selectivity is often conferred by exploiting differences in residues that lie adjacent to this core pocket.
| Feature / Residue Position | PARP-1 | PARP-2 | Significance for Selectivity |
| Key Acidic Residue | Glu763 / Asp766 | Glu322 / Glu335 | The precise positioning and nature of these acidic residues differ. PARP-2 can form a water-mediated hydrogen bond with inhibitors via Glu322, an interaction less favorable in PARP-1 where the corresponding Asp766 residue is shorter and further away.[8] This difference can be exploited to favor PARP-2 binding or, conversely, avoided to enhance PARP-1 selectivity. |
| Acceptor Loop | Standard Length | Contains an additional three residues | The acceptor loop in PARP-2 is slightly longer, which alters the shape and volume of the binding site periphery.[8] This provides an opportunity for steric hindrance, where bulkier substituents on an inhibitor scaffold may be accommodated by PARP-1 but clash with the extended loop in PARP-2. |
| Hydrophobic Subpocket | More pronounced | Less hydrophobic | The region around the nicotinamide pocket in PARP-1 is generally more hydrophobic.[8] Designing inhibitors with rigid, hydrophobic moieties that can effectively occupy this space can enhance both binding affinity and selectivity for PARP-1 through favorable van der Waals interactions and the displacement of water molecules.[9] |
These "exquisite differences" are the molecular basis for rational drug design aimed at distinguishing between the two isoforms.[7]
Caption: Exploiting structural differences for PARP-1 selectivity.
Troubleshooting & Experimental Guides
Q3: My current this compound analog shows good potency but poor selectivity. What chemical modifications should I explore?
A: This is a common challenge. The benzamide moiety effectively mimics nicotinamide, providing potent binding to the conserved pocket in both PARP-1 and PARP-2.[10] Selectivity must be engineered by modifying other parts of the scaffold to interact with the non-conserved regions.
Here is a workflow for a rational, structure-based design strategy:
Caption: Medicinal chemistry workflow for enhancing selectivity.
Key Causality Behind Experimental Choices:
-
Strategy A (Hydrophobicity): The goal is to enhance binding affinity specifically for PARP-1. By introducing a larger, rigid hydrophobic group (e.g., a fused ring system or a substituted phenyl group) at a suitable position on the piperidine ring, you aim for better shape complementarity with the more pronounced hydrophobic pocket of PARP-1.[9] This is an entropy-driven process; displacing ordered water molecules from this pocket is energetically favorable, strengthening the binding interaction.[9]
-
Strategy B (Steric Hindrance): This strategy focuses on decreasing affinity for PARP-2. A carefully positioned bulky group can be designed to physically clash with the extra residues in PARP-2's acceptor loop, creating an energetic penalty for binding.[8] The same group should be well-tolerated by the corresponding, less restricted region in PARP-1.
Q4: How do I reliably measure the inhibitory activity (IC50) of my compounds against PARP-1 and PARP-2?
A: A robust enzymatic assay is essential for generating reliable data. A common and effective method is a chemiluminescent or fluorescent assay that measures the incorporation of biotinylated NAD+ onto a histone substrate.
Protocol: In Vitro PARP-1 / PARP-2 Enzymatic Assay
Principle: This protocol quantifies the PARP-catalyzed addition of biotinylated poly(ADP-ribose) (PAR) chains onto histone proteins, which are immobilized on a microplate. The amount of incorporated biotin is then detected using a streptavidin-conjugated enzyme (e.g., HRP) and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Histone-coated 96-well plates (e.g., white, high-binding)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Stop Buffer (e.g., 30% Acetic Acid)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds (serially diluted in DMSO, then assay buffer)
-
Positive Control Inhibitor (e.g., Olaparib, Veliparib)
-
Luminometer plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of your test compounds (e.g., starting from 100 µM) and the positive control inhibitor. The final DMSO concentration in the well should be ≤1%.
-
Reaction Mix Preparation: Prepare a master mix containing PARP Assay Buffer, activated DNA, and the respective PARP enzyme (PARP-1 or PARP-2). Note: Optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Initiate Reaction:
-
Add 25 µL of diluted test compound, control inhibitor, or vehicle (for 100% activity control) to the histone-coated wells.
-
Add 25 µL of the enzyme/DNA master mix to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Start PARylation: Add 50 µL of biotinylated NAD+ solution to all wells to start the reaction. For the "no activity" control, add assay buffer without NAD+.
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Stop & Wash: Stop the reaction by emptying the wells and washing them 3 times with 200 µL of Wash Buffer.
-
Detection:
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Signal Generation: Add 100 µL of chemiluminescent substrate to each well. Incubate for 5 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Subtract the background (no enzyme/no NAD+ control).
-
Normalize the data with the 100% activity control (vehicle) set to 100% and the positive control (high concentration) set to 0%.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Q5: My IC50 data is variable between experiments. What are the common troubleshooting points?
A: Inconsistent IC50 values are a frequent issue. Here are the most common causes and their solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Well-to-Well Variability | - Inaccurate pipetting- Inconsistent washing- Edge effects on the plate | - Use calibrated multichannel pipettes.- Ensure complete aspiration and dispensing during washes.- Avoid using the outer wells of the plate or fill them with buffer. |
| Low Signal-to-Background Ratio | - Enzyme activity is too low- Substrate degradation | - Titrate the enzyme to find a concentration that gives a robust signal (e.g., 10-20x over background).- Prepare fresh NAD+ and substrate solutions for each experiment. |
| IC50 Values Shift Dramatically | - Compound precipitation at high concentrations- Incorrect serial dilutions- Enzyme activity changing over time | - Visually inspect compound stock and dilutions for precipitation.- Prepare fresh dilutions for each experiment and vortex thoroughly.- Aliquot and store enzymes properly; avoid repeated freeze-thaw cycles. |
| "Tight-Binding" Limitation | - Your inhibitor is extremely potent (pM to low nM range).- The enzyme concentration in the assay is higher than the inhibitor's true Ki. | - The measured IC50 will reflect the enzyme concentration, not the true affinity.[11] - Reduce the enzyme concentration as low as possible while maintaining a good signal. - Consider using more advanced methods like Ki determination assays to measure true binding affinity for very potent inhibitors.[11] |
Q6: Beyond catalytic inhibition, I hear about "PARP trapping." What is this, and how do I measure it?
A: PARP trapping is a critical component of inhibitor efficacy. It refers to the ability of a PARP inhibitor to stabilize the complex of PARP-1 (or PARP-2) on DNA, preventing its dissociation even after catalysis is blocked.[5] These trapped PARP-DNA complexes are highly cytotoxic lesions that lead to replication fork collapse and cell death, especially in HR-deficient cells.[5][12] Importantly, the potency of PARP trapping does not always correlate with catalytic inhibition (IC50).[5] Some of the most effective clinical inhibitors are potent PARP trappers.
Protocol: Fluorescence Polarization (FP) PARP Trapping Assay
Principle: This assay measures the binding of a PARP enzyme to a fluorescently labeled DNA oligonucleotide. A small, unbound DNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. When the large PARP enzyme binds, the complex tumbles much more slowly, leading to a high FP signal. A trapping agent will prevent the auto-PARylation-induced dissociation of PARP from the DNA, thus maintaining a high FP signal.[13]
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Fluorescently labeled DNA probe (e.g., a 22-mer with a 5' FAM label)
-
Assay Buffer (similar to IC50 assay, without DTT if it interferes with fluorescence)
-
NAD+
-
Test compounds and controls
-
Black, low-volume 384-well plates
-
Plate reader with FP capabilities
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the FAM-DNA probe, PARP enzyme, NAD+, and serially diluted compounds in assay buffer.
-
Assay Setup: To the wells, add:
-
Test compound/control/vehicle.
-
PARP enzyme (PARP-1 or PARP-2).
-
FAM-DNA probe.
-
-
Binding Incubation: Incubate for 15 minutes at room temperature to allow the PARP-DNA complex to form. Read the initial FP value (this is your "trapped" state).
-
Initiate PARylation: Add NAD+ to the wells to initiate auto-PARylation. In control wells (no inhibitor), the PARP enzyme will become heavily poly(ADP-ribosyl)ated, negatively charged, and dissociate from the DNA, causing the FP signal to drop.
-
Final Reading: Incubate for 30-60 minutes. Read the final FP value.
-
Data Analysis: The "trapping efficiency" is the degree to which an inhibitor prevents the drop in FP signal. Calculate the difference between the initial and final FP readings. A potent trapping agent will show a minimal drop in FP. Plot the FP signal (or % trapping) against inhibitor concentration to determine an EC50 for trapping.
References
-
Amé, J. C., Spenlehauer, C., & de Murcia, G. (2004). The PARP superfamily. Bioessays, 26(8), 882-893. Available at: [Link]
-
Zhang, L., et al. (2021). Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. Journal of Cellular and Molecular Medicine, 25(7), 3245-3257. Available at: [Link]
-
Chen, Y., et al. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Cohen, M. S., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119159119. Available at: [Link]
-
Steffen, J. D., et al. (2010). Crystal Structure of the Catalytic Domain of Human PARP2 in Complex with PARP Inhibitor ABT-888. Biochemistry, 49(29), 6182-6184. Available at: [Link]
-
Gong, et al. (2022). Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305. Frontiers in Oncology, 12, 982119. Available at: [Link]
-
DiMascio, et al. (2025). Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. bioRxiv. Available at: [Link]
-
BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available at: [Link]
-
Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. Available at: [Link]
-
Li, H., et al. (2025). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 296, 117625. Available at: [Link]
-
Kirby, I. T., & Pascal, J. M. (2013). Structural Implications for Selective Targeting of PARPs. Frontiers in Oncology, 3, 301. Available at: [Link]
-
Ho, C., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1172. Available at: [Link]
-
Yap, T. (2022). Use of PARP1-selective and ATR inhibitors to target DDR signalling pathway. YouTube. Available at: [Link]
-
Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1262-1271. Available at: [Link]
-
Guo, et al. (2025). The Promise of Selective PARP1 Inhibitors in Cancer Therapy. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Langelier, M. F., et al. (2017). PARP family enzymes: regulation and catalysis of the poly(ADP-ribose) posttranslational modification. Current Opinion in Structural Biology, 47, 1-10. Available at: [Link]
-
Ho, C., et al. (2025). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2021). Design, development, and therapeutic applications of PARP-1 selective inhibitors. Future Medicinal Chemistry, 13(15), 1339-1358. Available at: [Link]
-
Anand, V., et al. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Cellular and Molecular Neurobiology, 41(4), 813-827. Available at: [Link]
-
Pettitt, S. J., et al. (2020). Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells. Cancers, 12(6), 1593. Available at: [Link]
-
Senczyna, et al. (2021). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 26(11), 3169. Available at: [Link]
-
Gerasimova, et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. Molecules, 29(23), 5138. Available at: [Link]
-
Al-Sanea, M. M., et al. (2022). Combination of ligand and structure based virtual screening approaches for the discovery of potential PARP1 inhibitors. PLOS ONE, 17(9), e0274353. Available at: [Link]
-
Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498-14512. Available at: [Link]
-
Langelier, M. F., & Pascal, J. M. (2021). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Biomolecules, 11(7), 996. Available at: [Link]
-
Illuzzi, G., et al. (2022). Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Clinical Cancer Research, 28(18), 4225-4237. Available at: [Link]
-
Losciale, et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Journal of Cellular and Molecular Medicine, 15(5), 1084-1094. Available at: [Link]
-
Schuller, M., et al. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry, 65(11), 7575-7599. Available at: [Link]
-
Wahlberg, E., et al. (2012). Insights into the binding of PARP inhibitors to the catalytic domain of human tankyrase-2. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 5), 584-593. Available at: [Link]
Sources
- 1. Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors | bioRxiv [biorxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Implications for Selective Targeting of PARPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of 3-(Piperidin-2-yl)benzamide Analogs
Status: Online Operator: Senior Application Scientist Ticket Subject: Refining Purification & Isolation Protocols Reference ID: ABT-888-Analog-Purification
Executive Summary
The purification of 3-(piperidin-2-yl)benzamide analogs (structurally related to PARP inhibitors like Veliparib) presents a classic "amphoteric-basic" challenge. The molecule contains a highly basic secondary amine (piperidine, pKa ~11) and a neutral amide. Common pitfalls include severe peak tailing on C18, difficulty in chiral resolution of the R/S enantiomers, and hygroscopic salt formation during isolation.
This guide moves beyond generic protocols to provide a causal analysis of these failures and self-validating solutions.
Part 1: The "Golden Standard" Protocols
Before troubleshooting, ensure your baseline method aligns with these field-proven standards.
Protocol A: Achiral Purification (Removal of Regioisomers & Byproducts)
Objective: Isolate the racemic scaffold from coupling reagents and starting materials.
| Parameter | Standard Acidic Method (High Capacity) | High-pH Method (Better Peak Shape) |
| Column | C18 (e.g., Luna C18(2), Kinetex XB-C18) | Hybrid C18 (e.g., XBridge BEH, Gemini NX) |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) | 10 mM Ammonium Bicarbonate (pH 10) |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile |
| Gradient | 5% to 60% B over 20 min | 10% to 70% B over 20 min |
| Detection | UV 254 nm (Amide), 214 nm (Backbone) | UV 254 nm |
| Why this works | TFA suppresses silanol ionization and ion-pairs with the amine, improving retention. | High pH deprotonates the amine (neutral form), eliminating silanol interaction entirely. |
Protocol B: Chiral Resolution (Enantiomeric Separation)
Objective: Separate the (R)- and (S)- enantiomers. The (S)-enantiomer is often the bioactive target in this class.
-
Column: Immobilized Polysaccharide (e.g., Chiralpak IA/IB or Chiralpak AD-H).
-
Mobile Phase (Normal Phase): Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1].
-
Mobile Phase (Polar Organic): 100% Methanol or Acetonitrile with 0.1% DEA.
-
Critical Factor: The basic additive (DEA) is mandatory to prevent non-specific binding of the piperidine nitrogen to the silica support.
Part 2: Troubleshooting Guide (Q&A Format)
Ticket #101: "My peaks are tailing severely on C18, causing fraction overlap."
Diagnosis: Secondary Silanol Interactions.[1][2]
The secondary amine in the piperidine ring is protonated at neutral/low pH. These cations interact strongly with residual deprotonated silanols (
Corrective Actions:
-
The "TFA Hammer": Ensure you are using 0.1% TFA (v/v), not formic acid. Formic acid is too weak to fully suppress silanol ionization or form tight ion pairs with the piperidine.
-
Caution: TFA forms a sticky salt. If your next step is biological assay, you must desalt (see Ticket #103).
-
-
The "High pH" Switch: If your column allows (e.g., Hybrid Silica/Polymer), switch to pH 9.5–10 using Ammonium Bicarbonate or Ammonium Hydroxide.
Ticket #102: "I cannot separate the enantiomers. They co-elute even on a Chiral Column."
Diagnosis: Insufficient Selectivity or "Memory Effect." Benzamides are rigid, but the piperidine ring is flexible. If the separation is poor, the chiral selector isn't engaging the "three-point interaction" required for discrimination.
Corrective Actions:
-
Screen Complementary Columns: If Chiralpak AD (Amylose-based) fails, switch to Chiralcel OD (Cellulose-based). The helical twist of the polymer backbone is different, often solving the separation.
-
Switch Solvent Mode: Move from Normal Phase (Hexane/EtOH) to Polar Organic Mode (100% Acetonitrile + 0.1% DEA).
-
Why: Acetonitrile induces a different conformation in the polysaccharide selector, often exposing different chiral pockets.
-
-
Check the Additive: Ensure you are using Diethylamine (DEA) or Triethylamine (TEA) at 0.1%.[7] Without this, the amine drags on the silica, broadening peaks until they merge.
Ticket #103: "My final product is a sticky gum/oil, not a solid. I can't weigh it."
Diagnosis: Hygroscopic TFA Salts. If you purified using 0.1% TFA, you isolated the Trifluoroacetate salt. These are notoriously hygroscopic and often form oils.
Corrective Actions:
-
Salt Exchange (Lyophilization Loop): Dissolve the oil in 1M HCl, freeze, and lyophilize. Repeat 3x. This converts the TFA salt to the HCl salt , which is usually a stable, crystalline solid.
-
Free Base Isolation:
-
Dissolve the salt in EtOAc.
-
Wash with Saturated
(pH 8-9). -
Dry organic layer (
) and evaporate. -
Result: The free base is less hygroscopic but may oxidize faster; store under Argon.
-
Part 3: Visual Workflows
Figure 1: Purification Decision Matrix
A logical flow for selecting the correct method based on compound behavior.[3]
Caption: Decision tree for isolating piperidine-benzamide analogs, prioritizing peak shape optimization and salt form stability.
References
-
BenchChem Technical Support. (2025).[1][7][8] Strategies to reduce impurities in benzamide synthesis and troubleshooting peak tailing. Retrieved from BenchChem.com.
-
National Institutes of Health (NIH). (2022). Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central. Link
-
Restek Corporation. (2024). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Restek Technical Library. Link
-
Chittabathina, V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9.[9] Link
-
Selleck Chemicals. (2024). Veliparib (ABT-888) Chemical Properties and Handling.[10]Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Restek - Videoartikel [de.restek.com]
- 3. scribd.com [scribd.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Researcher's Guide to Selecting and Validating Negative Controls for 3-(Piperidin-2-yl)benzamide Experiments
In the rapidly evolving field of targeted protein degradation, the use of molecular glues like 3-(Piperidin-2-yl)benzamide and its analogs has opened new therapeutic avenues. These compounds function by inducing the interaction between an E3 ubiquitin ligase, most notably Cereblon (CRBN), and a neosubstrate, leading to the ubiquitination and subsequent degradation of the target protein. Given this elegant yet complex mechanism, the inclusion of appropriate negative controls in experimental designs is not just good practice, but an absolute necessity for data integrity and accurate interpretation. This guide provides an in-depth comparison of potential negative control compounds for this compound experiments, complete with the scientific rationale for their selection and detailed protocols for their validation.
The Imperative for Rigorous Controls in Molecular Glue Research
The activity of a molecular glue is the culmination of a multi-step process: binding to the E3 ligase, formation of a ternary complex with the neosubstrate, ubiquitination, and finally, proteasomal degradation. A negative control is essential to unequivocally attribute the observed biological effects to this specific mechanism and to rule out off-target effects or compound-specific artifacts. An ideal negative control should be structurally analogous to the active compound but deficient in a critical step of the mechanistic cascade.
Candidate Negative Control Compounds: A Comparative Analysis
Based on the well-established mechanism of action of immunomodulatory drugs (IMiDs) and other CRBN modulators, we can propose and evaluate several classes of negative control compounds for this compound.
The Inactive Enantiomer: A High-Fidelity Control
Rationale: The binding of thalidomide and its analogs to Cereblon is known to be stereospecific. The biological activity, including the degradation of neosubstrates like IKZF1 and IKZF3, often resides primarily in one enantiomer (typically the (S)-enantiomer). The other enantiomer, while structurally almost identical, may exhibit significantly reduced or no binding to CRBN, and consequently, no degradation-inducing activity. Therefore, the inactive enantiomer of this compound represents the most rigorous and elegant negative control.
Recommendation: For any experiment utilizing a specific enantiomer of this compound, the corresponding opposite enantiomer should be used as the negative control. If a racemic mixture is being used, a purified inactive enantiomer still serves as a valuable tool to demonstrate the stereospecificity of the observed effects.
Structurally Related but Inactive Analogs
Rationale: Structure-activity relationship (SAR) studies on benzamide-based CRBN binders have identified key structural motifs required for high-affinity binding. Modifications to these motifs can abrogate CRBN binding and subsequent downstream activity.
Examples of Inactivating Modifications:
-
Modification of the Piperidinyl Moiety: Alterations to the piperidine ring, such as changing its substitution pattern or replacing it with a different heterocycle, can disrupt the key interactions with the CRBN binding pocket.
-
Substitution on the Benzamide Ring: The electronic and steric properties of substituents on the benzamide ring can influence CRBN binding affinity. Introduction of bulky groups or electronically unfavorable substituents at critical positions can lead to inactive compounds.
A recent study on benzamide-type Cereblon binders provides insights into how modifications can impact binding affinity[1]. For instance, alterations that disrupt the intramolecular hydrogen bonds that help to pre-organize the ligand for CRBN binding could lead to inactive analogs[1].
Comparison of Negative Control Candidates
| Negative Control Type | Principle of Inactivity | Advantages | Disadvantages | Commercial Availability |
| Inactive Enantiomer | Lack of stereospecific binding to CRBN | High structural similarity, ideal for ruling out off-target effects. | May not be commercially available and require custom synthesis. | Dependent on the specific enantiomer of the active compound. |
| Inactive Structural Analog | Abolished binding to CRBN due to targeted structural modifications. | Can be designed based on SAR data. | May have different physicochemical properties, potentially leading to different off-target effects. | Varies; some inactive analogs from research studies may be available from specialty chemical suppliers. |
Experimental Validation of Negative Control Compounds
The selection of a putative negative control must be followed by rigorous experimental validation. The following protocols outline the key assays to confirm the inertness of your chosen control compound.
Experimental Workflow for Negative Control Validation
Caption: Workflow for the validation of a negative control compound.
Protocol 1: Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
This assay directly measures the binding of the test compound to CRBN.
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled thalidomide or a similar high-affinity CRBN ligand (tracer)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the negative control compound and the active this compound in assay buffer.
-
In the microplate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the purified CRBN protein.
-
Add the serially diluted compounds to the wells. Include wells with no compound (tracer and CRBN only) and wells with a known CRBN binder like pomalidomide as a positive control for displacement.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a suitable microplate reader.
-
Expected Outcome: The active compound will displace the fluorescent tracer, leading to a decrease in fluorescence polarization. The negative control should not cause a significant change in polarization, indicating a lack of binding to CRBN.
Protocol 2: IKZF1/IKZF3 Degradation Assay (Western Blot)
This assay determines if the compound induces the degradation of the neosubstrates IKZF1 and IKZF3 in a cellular context.
Materials:
-
A relevant cell line that expresses CRBN, IKZF1, and IKZF3 (e.g., MM.1S, HEK293T)
-
This compound (active compound)
-
Negative control compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the active compound and the negative control for a predetermined time (e.g., 4-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Expected Outcome: Treatment with the active compound should lead to a dose-dependent decrease in IKZF1 and IKZF3 protein levels. The negative control should not significantly affect the levels of these proteins compared to the vehicle control.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the established mechanism of action for CRBN-modulating molecular glues. A valid negative control will fail to initiate this cascade, either by not binding to CRBN or by binding in a non-productive manner that does not lead to neosubstrate recruitment.
Caption: Mechanism of action of this compound and the point of failure for a negative control.
Conclusion
The selection and validation of appropriate negative controls are paramount for generating robust and reproducible data in studies involving this compound and other molecular glues. The inactive enantiomer, when available, represents the gold standard for a negative control. Alternatively, structurally similar but biologically inert analogs can be employed, provided they are thoroughly validated. By following the experimental protocols outlined in this guide, researchers can confidently establish the on-target mechanism of their active compounds and contribute to the advancement of this exciting therapeutic modality.
References
- Ito, T., Ando, H., & Handa, H. (2010). Teratogenic effects of thalidomide are mediated by cereblon. U.S.
- Krönke, J., et al. (2014). Lenalidomide induces ubiquitination and degradation of lymphoid transcription factors Ikaros and Aiolos. Science.
- Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics.
- Lu, J., et al. (2014). The molecular mechanism of action of lenalidomide in del(5q) myelodysplastic syndromes.
- Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
-
An, S., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]
-
BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. [Link]
Sources
Comparative analysis of 2-phenyl vs 3-(Piperidin-2-yl)benzamide scaffolds
This guide provides a comparative analysis of 2-phenylbenzamide versus 3-(piperidin-2-yl)benzamide scaffolds, focusing on their utility in medicinal chemistry, specifically within the context of Poly (ADP-ribose) Polymerase (PARP) inhibition and G-Protein Coupled Receptor (GPCR) modulation.
Executive Summary
The benzamide moiety is a privileged structure in drug design, serving as a hydrogen-bond donor/acceptor motif that mimics the nicotinamide ring of NAD+. However, the substitution pattern on the benzamide core dictates target selectivity and potency.
-
This compound: A highly specialized pharmacophore optimized for PARP inhibition . It mimics the nicotinamide-ribose linkage of NAD+, facilitating high-affinity binding to the PARP catalytic domain. It is a structural analogue of the clinical drug Veliparib (which uses a pyrrolidine ring) and shares features with Niraparib .
-
2-Phenylbenzamide: A biphenyl scaffold often associated with GPCR modulation (e.g., EP2 allosteric modulators) and ion channel blockade . In the context of PARP, this scaffold is generally inactive or significantly less potent due to steric hindrance at the orthosteric site, preventing the planar conformation required for effective hydrogen bonding with Gly863/Ser904.
This guide compares the physicochemical properties, binding modes, and experimental performance of these two distinct scaffolds.
Chemical Biology & Mechanism of Action[1][2]
The "3-Position" Rule in PARP Inhibition
The primary target for benzamide derivatives is the NAD+ binding pocket of PARP enzymes.
-
Mechanism: The carboxamide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 active site.
-
This compound: The substituent at the 3-position (meta) is critical. The piperidine ring acts as a bioisostere for the ribose moiety of NAD+, extending into the "adenine binding pocket" or solvent interface. This enhances solubility and binding affinity (IC50 < 50 nM).
-
2-Phenylbenzamide: Substitution at the 2-position (ortho) forces the amide group out of planarity with the phenyl ring due to steric clash. This "twisted" conformation disrupts the critical hydrogen bonding network, rendering the scaffold largely inactive against PARP, but creating a hydrophobic pocket suitable for allosteric sites in other targets (e.g., EP2 receptors).
Signaling Pathway Visualization (PARP Inhibition)
The following diagram illustrates how the 3-substituted scaffold successfully interrupts the DNA Damage Response (DDR) pathway, while the 2-substituted scaffold fails to bind the catalytic site.
Caption: Comparative pathway analysis showing this compound blocking PARylation and inducing synthetic lethality, while 2-Phenylbenzamide fails to engage the target.
Performance Comparison Data
The following data summarizes the performance characteristics of both scaffolds based on typical Structure-Activity Relationship (SAR) profiles in drug discovery.
| Feature | This compound | 2-Phenylbenzamide |
| Primary Target | PARP1 / PARP2 | GPCRs (EP2), Na+ Channels |
| PARP1 Potency (IC50) | < 50 nM (High Potency) | > 10,000 nM (Inactive/Weak) |
| Binding Mode | Planar Amide (H-bond donor/acceptor) | Twisted Amide (Hydrophobic interaction) |
| Solubility (pH 7.4) | High (due to basic piperidine amine) | Low (Lipophilic biaryl core) |
| Metabolic Stability | Moderate (Piperidine oxidation risk) | High (Stable biaryl bond) |
| Blood-Brain Barrier | Moderate to High (Transporter dependent) | High (Passive diffusion) |
| Key Application | Oncology (BRCA-mutant cancers) | Neurology / Inflammation |
Experimental Validation: PARP Enzymatic Assay
Objective: To quantify the inhibitory potency (IC50) of the scaffolds against PARP1.
Protocol:
-
Reagents: Recombinant human PARP1 enzyme, biotinylated NAD+, activated DNA, and streptavidin-HRP.
-
Plate Setup: Use 96-well chemiluminescent assay plates coated with histones.
-
Compound Preparation:
-
Dissolve This compound and 2-Phenylbenzamide in DMSO to 10 mM.
-
Perform 1:3 serial dilutions (Range: 10 µM to 0.1 nM).
-
-
Reaction:
-
Add 50 ng/well PARP1 enzyme to the histone-coated plate.
-
Add compound dilutions and incubate for 30 min at RT.
-
Initiate reaction with biotin-NAD+ (20 µM) and activated DNA.
-
Incubate for 60 min at RT.
-
-
Detection:
-
Wash plate 3x with PBS-T.
-
Add Streptavidin-HRP (1:1000) and incubate for 30 min.
-
Add chemiluminescent substrate and read luminescence on a plate reader.
-
-
Analysis: Plot RLU vs. log[Concentration] to determine IC50.
Expected Results:
-
This compound: Sigmoidal inhibition curve with IC50 ~10–50 nM.
-
2-Phenylbenzamide: Flat line or weak inhibition at high concentrations (IC50 > 10 µM).
Experimental Workflow: Scaffold Screening
This workflow outlines the decision matrix for selecting between these scaffolds during lead optimization.
Caption: Decision matrix for scaffold selection based on biological target definition.
Synthesis & Optimization Notes
This compound[3][4][5][6]
-
Synthesis: Typically achieved via coupling of 3-cyanobenzamide with a piperidine precursor or reduction of a pyridine intermediate.
-
Chirality: The (S)-enantiomer is often more potent in PARP inhibitors (analogous to the stereochemistry in Veliparib).
-
Solubility: The secondary amine provides a handle for salt formation (e.g., HCl, Tosylate), significantly improving aqueous solubility compared to the neutral 2-phenyl scaffold.
2-Phenylbenzamide
-
Synthesis: Suzuki-Miyaura cross-coupling of 2-bromobenzamide with phenylboronic acid.
-
Constraint: The biphenyl bond rotation is restricted. This scaffold is excellent for locking conformations in hydrophobic pockets but poor for targets requiring hydrogen bonding planarity.
References
-
Curtin, N. J.[1][2] (2005). "PARP inhibitors for cancer therapy."[2][3] Expert Reviews in Molecular Medicine, 7(4), 1-20. Link
-
Penning, T. D., et al. (2009). "Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer." Journal of Medicinal Chemistry, 52(2), 514–523. Link
-
Jiang, J., et al. (2010). "Discovery of 2-Piperidinyl Phenyl Benzamides as Positive Allosteric Modulators of the Prostaglandin Receptor EP2." Journal of Medicinal Chemistry. Link
-
Virag, L., & Szabo, C. (2002). "The therapeutic potential of poly(ADP-ribose) polymerase inhibitors." Pharmacological Reviews, 54(3), 375-429. Link
-
ChemicalBook. "this compound Product Properties." Link
Sources
A Head-to-Head Examination of PARP Inhibitors: Benchmarking a Novel Benzamide Scaffold Against Clinically Approved Agents
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of precision oncology, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of therapy, particularly for cancers harboring defects in DNA damage repair pathways. This guide provides a comprehensive head-to-head comparison of the leading clinically approved PARP inhibitors—Olaparib, Niraparib, Rucaparib, and Talazoparib—and introduces the 3-(Piperidin-2-yl)benzamide scaffold as a promising, albeit less characterized, entrant in this therapeutic class.
This analysis is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanistic nuances, preclinical performance, and clinical efficacy of these agents. By delving into the fundamental principles of PARP inhibition and the subtle yet critical differences among these molecules, this guide aims to provide a robust framework for future research and development in this dynamic field.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA single-strand breaks (SSBs).[1] Upon detection of DNA damage, PARP binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the resolution of the SSB.
The therapeutic strategy of PARP inhibition exploits the concept of synthetic lethality. In cancer cells with pre-existing defects in other DNA repair pathways, most notably the homologous recombination (HR) pathway due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[2][3] During DNA replication, these unresolved SSBs are converted into more cytotoxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.
Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA.[4][5] This trapping of the PARP-DNA complex can be even more cytotoxic than the mere inhibition of PARP's enzymatic activity, as it creates a physical obstruction to DNA replication and transcription machinery. The potency of PARP trapping varies significantly among different inhibitors and is a critical factor in their overall antitumor activity.[6][7]
The Benzamide Scaffold: A Foundation for PARP Inhibition
The benzamide moiety is a foundational chemical scaffold for many PARP inhibitors.[8][9] It mimics the nicotinamide portion of the NAD+ substrate, allowing it to bind to the catalytic domain of PARP and block its enzymatic function. The specific substitutions on the benzamide ring and associated structures, such as the piperidine ring in this compound, are crucial for determining the potency, selectivity, and PARP trapping ability of the inhibitor. While direct experimental data for this compound as a PARP inhibitor is not extensively available in the public domain, its structural similarity to other benzamide-based PARP inhibitors suggests it likely operates through a similar mechanism of competitive inhibition at the NAD+ binding site. Further preclinical evaluation is necessary to fully characterize its specific properties.
Comparative Analysis of Leading PARP Inhibitors
This section provides a detailed comparison of four leading, clinically approved PARP inhibitors, focusing on their biochemical potency, PARP trapping efficiency, selectivity, and key clinical data.
Biochemical Potency and PARP Trapping
The efficacy of a PARP inhibitor is a function of both its ability to inhibit the catalytic activity of PARP and its capacity to trap PARP on DNA. These two properties are not always directly correlated and can vary significantly between different inhibitors.
| Inhibitor | Target PARPs | PARP1 Ki (nM) | PARP Trapping Potency |
| Olaparib | PARP1, PARP2, PARP3[10][11][12] | 1.4[10] | Moderate[6][7] |
| Niraparib | PARP1, PARP2[1][13][14] | 3.8 (IC50)[13] | High[6] |
| Rucaparib | PARP1, PARP2, PARP3[10][15] | 1.4[10] | Moderate[6][7] |
| Talazoparib | PARP1, PARP2[4] | 1.2[16] | Very High[6][7] |
Note: Ki and IC50 values can vary depending on the assay conditions. The PARP trapping potency is a relative comparison based on published preclinical data.
Talazoparib stands out for its exceptionally high PARP trapping ability, which is reported to be over 100-fold more potent than olaparib and rucaparib.[6][7] This potent trapping is thought to contribute to its high cytotoxicity, even at lower concentrations. Niraparib also demonstrates a high level of PARP trapping, which is greater than that of olaparib and rucaparib.
Selectivity Profile
The selectivity of PARP inhibitors for different members of the PARP family and for other off-target proteins is a critical determinant of their therapeutic window and side effect profile.
| Inhibitor | PARP Family Selectivity | Off-Target Kinase Inhibition |
| Olaparib | High for PARP1/2[17] | Minimal[17] |
| Niraparib | High for PARP1/2[13][18] | Some off-target effects reported[19] |
| Rucaparib | Broad (inhibits PARP1, 2, 3)[10] | Some off-target effects reported[20] |
| Talazoparib | High for PARP1/2 | Minimal |
Olaparib and talazoparib are generally considered to be highly selective for PARP1 and PARP2.[17] Niraparib and rucaparib have been reported to have some off-target activities, which may contribute to their unique clinical profiles and side effects.[19][20]
Clinical Efficacy and Approved Indications
The clinical development of PARP inhibitors has been rapid, with approvals across various cancer types, primarily in patients with BRCA mutations.
| Inhibitor | Key Approved Indications |
| Olaparib | Ovarian, Breast, Pancreatic, and Prostate Cancer[2] |
| Niraparib | Ovarian Cancer |
| Rucaparib | Ovarian and Prostate Cancer |
| Talazoparib | Breast Cancer |
Note: Approved indications are subject to change and may vary by region. This table provides a general overview.
Experimental Workflows for Head-to-Head Comparison
To rigorously compare a novel compound like this compound against established PARP inhibitors, a series of well-defined preclinical experiments are essential. The following section outlines key experimental protocols.
In Vitro PARP Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP.
Caption: Workflow for an in vitro PARP enzymatic inhibition assay.
Protocol:
-
Plate Preparation: Coat 96-well plates with histone proteins.
-
Enzyme and Inhibitor Addition: Add recombinant PARP1 or PARP2 enzyme to the wells, followed by the test compound or a known PARP inhibitor (e.g., Olaparib) at various concentrations.
-
Reaction Initiation: Initiate the PARylation reaction by adding a mixture of biotinylated NAD+ and nicked DNA.
-
Incubation: Incubate the plate to allow the PARP enzyme to PARylate the histone substrate.
-
Detection: Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP), which will bind to the biotinylated PAR chains. Add a chemiluminescent HRP substrate and measure the light output. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.
Cellular PARP Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP on chromatin within cells.
Caption: Workflow for a cellular PARP trapping assay.
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., a BRCA-mutant cell line) with the test compound or a known PARP inhibitor for a defined period.
-
Cell Fractionation: Lyse the cells and separate the cellular components into soluble (cytoplasmic and nucleoplasmic) and chromatin-bound fractions using a subcellular fractionation kit.
-
Western Blotting: Perform SDS-PAGE and Western blotting on both fractions using antibodies specific for PARP1 and PARP2.
-
Quantification: Quantify the band intensities for PARP in each fraction. An increase in the ratio of chromatin-bound PARP to soluble PARP indicates PARP trapping.
In Vivo Tumor Growth Inhibition Study
This study evaluates the antitumor efficacy of the compound in a living organism.
Caption: Workflow for an in vivo tumor xenograft study.
Protocol:
-
Xenograft Model Establishment: Implant human cancer cells, preferably those with a known DNA repair deficiency (e.g., BRCA1/2 mutant), subcutaneously into immunocompromised mice.[4]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, test compound (this compound), and a positive control (e.g., Olaparib). Administer the treatments orally or via injection according to a predetermined schedule.
-
Efficacy Assessment: Measure tumor volumes regularly using calipers. Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, harvest the tumors and analyze them for biomarkers of PARP inhibition, such as reduced levels of PAR, and markers of DNA damage, such as an increase in γH2AX.
Future Directions and the Promise of Novel Scaffolds
The field of PARP inhibition continues to evolve, with ongoing efforts to develop next-generation inhibitors with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms. Novel chemical scaffolds, such as this compound, represent an important avenue of exploration. A thorough preclinical characterization of such compounds, following the experimental workflows outlined in this guide, is the critical first step in determining their potential to advance patient care. The subtle differences in PARP trapping, selectivity, and pharmacokinetic properties can have a profound impact on clinical outcomes, underscoring the importance of rigorous head-to-head comparative studies in the development of new and improved PARP inhibitors.
References
-
Olaparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (URL: [Link])
-
Rucaparib – second PARP inhibitor hits the market for ovarian cancer. (URL: [Link])
-
Rucaparib - Wikipedia. (URL: [Link])
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (URL: [Link])
-
What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. (URL: [Link])
-
Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC - PubMed Central. (URL: [Link])
-
The poly(ADP-ribose) polymerase inhibitor niraparib (MK4827) in BRCA mutation carriers and patients with sporadic cancer: A phase 1 dose-escalation trial | Request PDF - ResearchGate. (URL: [Link])
-
What is the mechanism of Olaparib? - Patsnap Synapse. (URL: [Link])
-
Vasoactivity of Rucaparib, a PARP-1 Inhibitor, is a Complex Process that Involves Myosin Light Chain Kinase, P2 Receptors, and PARP Itself - ResearchGate. (URL: [Link])
-
Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - MDPI. (URL: [Link])
-
Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles | Request PDF - ResearchGate. (URL: [Link])
-
A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC - NIH. (URL: [Link])
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A Guide to Orthogonal Target and MoA Validation for Novel Compounds: The Case of 3-(Piperidin-2-yl)benzamide
In the landscape of modern drug discovery, identifying a compound with a promising phenotypic effect is merely the first step. The critical, and often more challenging, phase is to unambiguously determine its mechanism of action (MoA). Without a robust understanding of how a compound engages its molecular target and modulates downstream pathways, advancing a candidate can be a high-risk gamble. Regulatory bodies and the scientific community alike demand a high degree of certainty, which can only be achieved through a rigorous, multi-pronged approach.[1][2] This is where the principle of orthogonal assays becomes indispensable.[1][2][3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for confirming the MoA of a novel therapeutic candidate. We will use the hypothetical compound 3-(Piperidin-2-yl)benzamide (Cmpd-X) as a case study. The benzamide scaffold is a well-established pharmacophore found in numerous inhibitors targeting enzymes involved in DNA repair and signaling.[5][6][7] For the purposes of this guide, we will hypothesize that Cmpd-X has been identified in a phenotypic screen for its anti-proliferative effects in BRCA-deficient cancer cells and is postulated to be an inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1) .
Our objective is to build a self-validating cascade of experiments, where each assay provides a distinct line of evidence. By synthesizing data from these varied technological platforms, we can construct a high-confidence, scientifically sound narrative for the MoA of Cmpd-X.
The Hypothesized Mechanism: PARP1 Inhibition in DNA Repair
PARP1 is a critical enzyme in the cellular response to DNA damage.[8][9][10] It acts as a DNA nick sensor; upon binding to single-strand breaks (SSBs), it becomes catalytically active.[9] PARP1 utilizes NAD+ as a substrate to synthesize and transfer long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the damage site.[8][11] This PARylation event serves two main purposes: it creates a negatively charged scaffold to recruit other DNA repair proteins and causes chromatin decondensation, making the damaged DNA accessible to the repair machinery.[9][11]
Inhibiting PARP1's enzymatic activity prevents the efficient repair of SSBs. When a replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more cytotoxic double-strand break (DSB). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be properly repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is the cornerstone of PARP inhibitor therapy.[10][12]
Assay 1: Confirming Target Engagement in a Cellular Milieu with CETSA
Expertise & Causality: Before investing in detailed biochemical or biophysical assays, it is paramount to confirm that Cmpd-X can engage its putative target, PARP1, within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[13][14] The underlying principle is that when a ligand binds to its target protein, it generally confers thermodynamic stability, increasing the protein's resistance to thermal denaturation.[15][16] By heating cell lysates treated with Cmpd-X across a temperature gradient and quantifying the amount of soluble PARP1 remaining, we can observe a "thermal shift" indicative of direct binding.[13][15]
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Plate a suitable human cancer cell line (e.g., HeLa or HEK293T) to achieve ~80-90% confluency. Treat the cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of Cmpd-X (e.g., 10 µM) for 1-2 hours under normal culture conditions.
-
Harvesting: Wash cells with ice-cold PBS and harvest by scraping. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of ~10^7 cells/mL.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath) to maintain protein integrity.
-
Aliquoting and Heating: Aliquot the lysate into PCR tubes. Place the tubes in a thermal cycler and heat them across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Separation of Soluble/Aggregated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Normalize all samples to the same concentration.
-
Detection by Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific primary antibody against PARP1.[17][18]
Data Presentation & Interpretation
The resulting Western blot bands are quantified, and the intensity for each temperature point is plotted relative to the non-heated control. A rightward shift in the melting curve for the Cmpd-X-treated sample indicates target stabilization.
| Temperature (°C) | Vehicle (Relative Soluble PARP1) | Cmpd-X (10 µM) (Relative Soluble PARP1) |
| 40 | 1.00 | 1.00 |
| 46 | 0.98 | 0.99 |
| 50 | 0.85 | 0.97 |
| 54 | 0.52 (Tm) | 0.88 |
| 58 | 0.21 | 0.65 (Tm) |
| 62 | 0.05 | 0.31 |
| 66 | 0.01 | 0.10 |
Interpretation: The data clearly shows a thermal shift. The apparent melting temperature (Tm) of PARP1 shifts from ~54°C in vehicle-treated cells to ~58°C in the presence of Cmpd-X. This ΔTm of +4°C provides strong evidence that Cmpd-X directly binds to and stabilizes PARP1 in its native cellular environment.
Assay 2: Quantifying Binding Kinetics with Surface Plasmon Resonance (SPR)
Expertise & Causality: While CETSA confirms if a compound binds its target in cells, it does not provide quantitative data on the binding affinity or kinetics. Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique that measures molecular interactions in real-time.[19][20] It is the ideal orthogonal assay to complement CETSA by providing precise measurements of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[19][21] This data is crucial for structure-activity relationship (SAR) studies and for understanding the compound's potency at a molecular level.
Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Use a sensor chip (e.g., a CM5 chip) and activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Immobilize high-purity, recombinant human PARP1 protein onto the activated chip surface via amine coupling to a target density (e.g., ~10,000 Response Units, RU). A reference channel should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of Cmpd-X in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should bracket the expected KD (e.g., from 10 nM to 10 µM).
-
Binding Analysis (Kinetics): Perform a multi-cycle kinetics experiment. Inject each concentration of Cmpd-X over the PARP1 and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a brief pulse of high or low pH buffer) to remove any remaining bound analyte, returning the surface to baseline.
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
Data Presentation & Interpretation
The kinetic data provides deep insight into the binding mechanism of the compound.
| Parameter | Cmpd-X | Olaparib (Control) |
| ka (1/Ms) | 2.1 x 105 | 5.5 x 105 |
| kd (1/s) | 4.5 x 10-3 | 1.1 x 10-3 |
| KD (nM) | 21.4 | 2.0 |
Interpretation: The SPR data confirms a direct, high-affinity interaction between Cmpd-X and purified PARP1 protein with a KD of 21.4 nM. The association rate (ka) shows how quickly the compound binds, while the dissociation rate (kd) reveals how long it stays bound. This quantitative affinity measurement is a critical piece of evidence that strongly supports the CETSA findings.
Assay 3: Measuring Downstream Pathway Modulation via Western Blot
Trustworthiness & Logic: Confirming that Cmpd-X binds to PARP1 is essential, but it is not sufficient. We must demonstrate that this binding event translates into a functional consequence—specifically, the inhibition of PARP1's enzymatic activity inside the cell. The most direct way to measure this is to quantify the levels of poly(ADP-ribose) (PAR), the product of PARP1 activity.[22] A robust PARP inhibitor should significantly reduce PAR levels, especially after inducing DNA damage, which activates PARP1.[23]
Detailed Experimental Protocol: PAR Level Analysis
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., HeLa) in a 6-well plate. Allow cells to adhere overnight.
-
Compound Incubation: Pre-treat cells with a dose-range of Cmpd-X (e.g., 0.1, 1, 10 µM) or a known PARP inhibitor control (e.g., Olaparib) for 1 hour.
-
DNA Damage Induction: Induce acute DNA damage to hyper-activate PARP1. A common method is to treat cells with 10 mM H2O2 for 10 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them directly in the plate using RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[24]
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for PAR (e.g., a pan-ADP-ribose binding reagent). Subsequently, probe with a loading control antibody (e.g., β-actin or GAPDH).
-
Detection and Quantification: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[25] Capture the image and perform densitometry analysis to quantify the PAR signal relative to the loading control.
Data Presentation & Interpretation
The data should demonstrate a dose-dependent reduction in the DNA damage-induced PAR signal.
| Treatment | H2O2 (10 mM) | Relative PAR Level (Normalized to Loading Control) |
| Vehicle | - | 0.05 |
| Vehicle | + | 1.00 (Reference) |
| Cmpd-X (0.1 µM) | + | 0.65 |
| Cmpd-X (1 µM) | + | 0.12 |
| Cmpd-X (10 µM) | + | 0.04 |
| Olaparib (10 µM) | + | 0.03 |
Interpretation: Treatment with H2O2 causes a massive increase in PAR levels in vehicle-treated cells, indicating strong PARP1 activation. Pre-treatment with Cmpd-X ablates this signal in a dose-dependent manner, with an effect comparable to the clinical-grade inhibitor Olaparib at 10 µM. This result provides powerful evidence that Cmpd-X not only binds PARP1 but also effectively inhibits its enzymatic function in cells.
Assay 4: Linking Target Inhibition to a Cellular Phenotype
Authoritative Grounding: The final, crucial link in our validation cascade is to demonstrate that the observed target engagement and pathway modulation by Cmpd-X leads to the intended biological outcome.[26] Based on our hypothesis of synthetic lethality, Cmpd-X should selectively reduce the viability of cancer cells with deficient homologous recombination (HR), such as those lacking functional BRCA1 or BRCA2. A cell viability assay comparing an HR-deficient cell line with its HR-proficient isogenic counterpart is the definitive experiment.[27][28]
Detailed Experimental Protocol: Cell Viability Assay
-
Cell Lines: Use an isogenic pair of cell lines, for example, DLD-1 BRCA2 -/- (HR-deficient) and DLD-1 BRCA2 +/+ (HR-proficient parental).
-
Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density (e.g., 2,000 cells/well) and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of Cmpd-X (e.g., from 100 µM down to 5 nM). Include vehicle-only and no-cell controls.
-
Incubation: Incubate the plates for an extended period, typically 5-7 days, to allow for differences in proliferation and viability to become apparent.
-
Viability Measurement: Measure cell viability using a robust method. A common choice is a luminescent assay that measures cellular ATP levels (e.g., CellTiter-Glo®), as ATP is a strong indicator of metabolically active, viable cells.[29]
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot the dose-response curves and fit them using a four-parameter logistic regression to determine the IC50 (the concentration of compound that inhibits cell viability by 50%) for each cell line.
Data Presentation & Interpretation
The key result is a significant difference in the IC50 values between the two cell lines.
| Cell Line | Genotype (HR Status) | Cmpd-X IC50 (nM) | Olaparib IC50 (nM) |
| DLD-1 BRCA2 +/+ | HR-Proficient | 1,250 | 980 |
| DLD-1 BRCA2 -/- | HR-Deficient | 35 | 15 |
Interpretation: Cmpd-X is dramatically more potent in the BRCA2-deficient cells (IC50 = 35 nM) compared to the HR-proficient parental cells (IC50 = 1250 nM), resulting in a selectivity window of over 35-fold. This selective cytotoxicity is the hallmark of a PARP inhibitor and strongly supports the proposed synthetic lethality mechanism of action. This phenotypic result, when combined with the direct evidence of target engagement and pathway modulation, creates a cohesive and compelling validation story.
Conclusion: Synthesizing a Cohesive MoA Narrative
The validation of a compound's mechanism of action is not achieved by a single experiment but by the convergence of evidence from multiple, independent, and orthogonal assays. In the case of this compound (Cmpd-X), we have constructed a logical and self-validating experimental cascade:
-
CETSA demonstrated that Cmpd-X directly engages PARP1 in intact cells.
-
SPR provided quantitative, high-affinity binding kinetics for this interaction in a purified system.
-
Western Blotting for PAR levels confirmed that this binding event translates into potent inhibition of PARP1's enzymatic activity within the cell.
-
Isogenic Cell Viability Assays showed that this enzymatic inhibition leads to the precise, hypothesis-driven phenotype of synthetic lethality in HR-deficient cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
